Methyl 4-chloro-3-fluoro-2-methylbenzoate
Description
The exact mass of the compound Methyl 4-chloro-3-fluoro-2-methylbenzoate is 202.0196853 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-chloro-3-fluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-fluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-fluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLQNGGCUMBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270374 | |
| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174403-70-4 | |
| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174403-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chloro-3-fluoro-2-methylbenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS 174403-70-4), a halogenated aromatic ester of significant interest as a building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific ester, this document focuses on the validated synthesis of its immediate precursor, 4-chloro-3-fluoro-2-methylbenzoic acid, followed by a detailed, field-proven protocol for its esterification. The guide elucidates the mechanistic rationale behind the synthetic strategies, offers predicted spectroscopic data based on analogous structures, and discusses the potential applications derived from its unique substitution pattern. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting.
Introduction and Strategic Importance
Halogenated benzoic acid derivatives are foundational scaffolds in modern drug discovery.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This "halogen effect" is a cornerstone of rational drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3]
Methyl 4-chloro-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound that combines several key features: a methyl ester for further chemical modification, a methyl group that impacts steric profile and lipophilicity, and two distinct halogen atoms (chloro and fluoro) that modulate electronic properties and potential for halogen bonding.[4] These attributes make it a valuable intermediate for constructing more complex molecules and for use in fragment-based drug discovery campaigns.
Physicochemical and Computed Properties
While experimental data for the target molecule is not extensively published, its properties can be reliably estimated based on its structure and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 174403-70-4 | - |
| Molecular Formula | C₉H₈ClFO₂ | Calculated |
| Molecular Weight | 202.61 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid or oil | Inferred |
| Boiling Point | Not Determined | - |
| Melting Point | Not Determined | - |
| Calculated LogP | ~2.9-3.2 | Inferred from analogs[5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Inferred from analogs[5] |
Synthesis and Mechanistic Rationale
The most logical and validated pathway to Methyl 4-chloro-3-fluoro-2-methylbenzoate involves a two-stage process: first, the synthesis of the precursor 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4)[5][6], followed by its direct esterification.
Part A: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid
A practical synthesis route starts from m-fluorotoluene, as outlined in the patent literature.[7] This method leverages common industrial reactions, ensuring scalability and cost-effectiveness.
Experimental Protocol: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid[7]
-
Step 1: Friedel-Crafts Acylation.
-
Rationale: This electrophilic aromatic substitution introduces an acyl group onto the aromatic ring. The Lewis acid catalyst, anhydrous aluminum trichloride (AlCl₃), activates the trichloroacetyl chloride, generating a potent electrophile. The reaction with m-fluorotoluene yields a mixture of ortho and para isomers due to the directing effects of the fluorine and methyl groups.
-
Procedure: To a solution of m-fluorotoluene and a suitable solvent, add anhydrous aluminum trichloride portion-wise while maintaining a low temperature. Slowly add trichloroacetyl chloride to the mixture. Stir until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction with ice-water. Extract the organic layer, wash, dry, and concentrate to obtain the crude acylated isomers.
-
-
Step 2: Hydrolysis and Acidification.
-
Rationale: The trichloromethyl ketone intermediate is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.
-
Procedure: Dissolve the crude product from Step 1 in an appropriate solvent and treat with an aqueous base (e.g., sodium hydroxide). Heat the mixture to facilitate hydrolysis. After cooling, acidify the solution with a strong acid (e.g., hydrochloric acid) until a precipitate forms.
-
-
Step 3: Purification.
-
Rationale: The desired para-isomer (4-fluoro-2-methylbenzoic acid derivative) is separated from the ortho-isomer by recrystallization, exploiting differences in their solubility.
-
Procedure: Collect the precipitate by filtration. Recrystallize the solid from a suitable solvent, such as toluene, to yield the purified 4-chloro-3-fluoro-2-methylbenzoic acid.
-
Part B: Fischer Esterification to the Target Compound
This classic acid-catalyzed esterification is a reliable and widely used method for converting carboxylic acids to their methyl esters.[8][9][10]
Experimental Protocol: Methyl Esterification[8][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-fluoro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution while stirring.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 4-16 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The reaction is an equilibrium process.[11] Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield of the ester, according to Le Châtelier's principle.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure Methyl 4-chloro-3-fluoro-2-methylbenzoate.
Predicted Spectroscopic Data
No specific spectra for Methyl 4-chloro-3-fluoro-2-methylbenzoate are readily available. However, a detailed analysis of its structure and comparison with similar compounds allows for reliable prediction of its key spectral features.[12][13][14]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5-7.8 ppm (d): One aromatic proton.
-
δ ~7.1-7.4 ppm (d): One aromatic proton. The coupling between these two protons would likely be a doublet of doublets due to the fluorine atom.
-
δ ~3.9 ppm (s, 3H): The methyl ester (-OCH₃) protons. This signal is expected to be a sharp singlet.[14]
-
δ ~2.4 ppm (s, 3H): The aromatic methyl (-CH₃) protons. This will also appear as a singlet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165-168 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~155-160 ppm (d, ¹JCF): Aromatic carbon directly bonded to fluorine, showing a large coupling constant.
-
δ ~120-140 ppm: Other aromatic carbons.
-
δ ~52 ppm: Methyl ester carbon (-OCH₃).[14]
-
δ ~15-20 ppm: Aromatic methyl carbon (-CH₃).
-
-
Infrared (IR) Spectroscopy (Liquid Film/KBr):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups).[12]
-
~1725-1715 cm⁻¹ (strong, sharp): The most prominent peak corresponding to the C=O stretch of the conjugated ester.[13]
-
~1600, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1300-1100 cm⁻¹ (strong): C-O stretching of the ester group.[13]
-
~1100-1000 cm⁻¹: C-F stretching.
-
~800-700 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 202, with a characteristic M+2 isotope peak at m/z = 204 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragments: Expect loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143.
-
Applications in Research and Drug Development
Methyl 4-chloro-3-fluoro-2-methylbenzoate is not an end-product therapeutic but rather a versatile chemical intermediate. Its utility lies in its potential as a starting material or building block for more complex molecules.[1]
-
Scaffold for Bioactive Molecules: The benzoic acid scaffold is a cornerstone of many approved drugs.[4] This ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.
-
Modulation of Physicochemical Properties: The presence and specific arrangement of the chloro, fluoro, and methyl groups provide a unique template for probing structure-activity relationships (SAR).[2] Researchers can use this compound to investigate how substitutions at these positions affect a molecule's interaction with a biological target.
-
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds to build molecular complexity.
Safety and Handling
Based on safety data for structurally similar halogenated benzoates, Methyl 4-chloro-3-fluoro-2-methylbenzoate should be handled with appropriate care.[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[18]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Hazard Identification: The compound is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled.[15][16]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]
-
Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. [Link]
-
Acros Organics. SAFETY DATA SHEET: Benzoic acid, 4-chloro-3-nitro-. [Link]
-
Naumkina, Y., Kratochvíl, B., Korotkova, E., & Čejka, J. (2025). New forms of apremilast with halogen derivatives of benzoic acid. RSC Publishing. [Link]
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Wang, J., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central. [Link]
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El-Bardan, A. A., Hamed, E. A., & Saad, E. F. (1988). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. American Chemical Society. [Link]
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Sauer, J. C., Hain, B. E., & Boutwell, P. W. Methyl Myristate and Methyl Palmitate. Organic Syntheses. [Link]
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Scribd. IR Spectrum Analysis of Methyl m-Nitrobenzoate. [Link]
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Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]
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Royal Society of Chemistry. Vibrational spectroscopy of Methyl benzoate. [Link]
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SlidePlayer. Preparation of Methyl Benzoate. [Link]
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ResearchGate. Halogen bonding for rational drug design and new drug discovery. [Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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Royal Society of Chemistry. Supplementary Information for: An efficient and simple protocol for the synthesis of methyl esters from alcohols using HBr/H2O2. [Link]
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Zhang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
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Chegg.com. Solved Below is the predicted 1H NMR spectrum of methyl benzoate. [Link]
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Chemical Structure and Synthetic Utility of Methyl 4-chloro-3-fluoro-2-methylbenzoate: A Technical Whitepaper
Executive Summary Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) is a highly specialized, poly-substituted aromatic building block utilized extensively in advanced organic synthesis and drug discovery[1]. Featuring a dense array of halogen and alkyl substituents, this scaffold provides unique stereoelectronic properties that are highly sought after for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This whitepaper deconstructs its chemical architecture, details a self-validating synthetic protocol, and explores its mechanistic utility in modern medicinal chemistry.
Stereoelectronic Architecture and Physicochemical Profiling
The structural complexity of Methyl 4-chloro-3-fluoro-2-methylbenzoate arises from its contiguous substitution pattern (positions 1 through 4 on the benzene ring). Each functional group contributes a specific vector of reactivity and spatial geometry:
-
The Ortho-Methyl Effect (C2): The methyl group at the C2 position exerts significant steric bulk adjacent to the C1 methyl ester. This steric clash forces the ester carbonyl out of coplanarity with the benzene ring, disrupting
-conjugation. Consequently, the ester becomes more aliphatic in character, which alters its susceptibility to nucleophilic attack and shifts its infrared (IR) carbonyl stretching frequency. -
Halogen Synergy (3-Fluoro and 4-Chloro): The fluorine atom at C3 provides a strong inductive electron-withdrawing effect (-I) while contributing minimal steric bulk (van der Waals radius of 1.47 Å) [2][3]. The chlorine atom at C4 provides a larger, lipophilic vector that is frequently utilized to occupy hydrophobic pockets in target proteins and block oxidative metabolism [4][5].
Table 1: Quantitative Physicochemical Parameters [1][6]
| Parameter | Value |
|---|---|
| Chemical Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |
| CAS Registry Number | 174403-70-4 |
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (F, O, O) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
Strategic Role in Drug Discovery (Mechanistic Insights)
In rational drug design, the incorporation of halogenated aromatics is a deliberate, causality-driven choice [5][7]. The 4-chloro-3-fluoro-2-methylphenyl moiety serves as a multi-faceted "metabolic shield." Cytochrome P450 enzymes typically oxidize unsubstituted para-positions on aromatic rings. By blocking this site with a robust C-Cl bond, the metabolic half-life of the downstream API is significantly extended[5]. Furthermore, the adjacent fluorine atom lowers the overall electron density of the ring, further protecting it from electrophilic metabolic degradation while simultaneously lowering the pKa of proximal basic amines to enhance membrane permeability [3][8].
Fig 1: Pharmacophoric contributions of the halogenated benzoate scaffold to API stability.
Laboratory Synthesis & Isolation Protocol
Fig 2: Step-by-step synthetic workflow for the esterification of the halogenated benzoic acid.
Step-by-Step Methodology:
-
Reaction Setup (Activation): Dissolve 1.0 equivalent of 4-chloro-3-fluoro-2-methylbenzoic acid in anhydrous methanol (10 volumes). Causality: The choice of anhydrous methanol is critical; as Fischer esterification is an equilibrium process, omitting water and using the alcohol as the solvent drives the reaction heavily toward the ester product via Le Chatelier's principle.
-
Catalysis: Slowly add 0.1 equivalents of concentrated sulfuric acid (
) dropwise at 0 °C. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol. -
Reflux & Self-Validation: Heat the reaction mixture to reflux (65 °C) under an inert atmosphere (
) for 12 hours. Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The system self-validates completion when the baseline acid spot ( ) completely disappears, replaced by a high-mobility ester spot ( ). -
Quench and Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate (
). Causality: The wash is the most vital purification step; it neutralizes the catalyst and deprotonates any trace unreacted starting material, partitioning the resulting carboxylate salts entirely into the aqueous layer. -
Isolation: Dry the organic layer over anhydrous sodium sulfate (
), filter, and evaporate the solvent to yield the crude product. Purify via silica gel flash chromatography if ultra-high purity (>99%) is required for downstream cross-coupling.
Analytical Validation Framework
To ensure absolute trustworthiness and verify the structural integrity of the synthesized compound, the following spectroscopic benchmarks must be met before proceeding to downstream API integration:
-
1H NMR (CDCl3): A sharp singlet at ~3.90 ppm integrating for 3H confirms the successful installation of the methyl ester. A singlet at ~2.40 ppm (3H) corresponds to the C2 methyl group. The aromatic region will display two distinct doublets (with additional splitting due to F-coupling) for the C5 and C6 protons.
-
19F NMR: A single peak in the fluorine region (typically around -110 to -120 ppm), split by ortho/meta proton couplings, confirming the intact C3 fluorine atom.
-
Mass Spectrometry (ESI/EI): The molecular ion peak (
) will appear at m/z 202. The presence of the chlorine atom will be unambiguously validated by its characteristic isotopic signature: a 3:1 ratio peak at m/z 204 ( ).
References
-
Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Halogenation in drug discovery and development Source: Current Opinion in Drug Discovery & Development URL:[Link]
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Rational Design and Synthetic Utility of Methyl 4-chloro-3-fluoro-2-methylbenzoate in Drug Discovery
As drug discovery pipelines increasingly rely on highly functionalized small molecules to engage complex biological targets, the strategic selection of halogenated building blocks has become paramount. Methyl 4-chloro-3-fluoro-2-methylbenzoate is a prime example of a meticulously designed scaffold. By combining steric restriction with precise electronic tuning, this building block serves as a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and GPCR modulators.
This technical guide deconstructs the physicochemical properties, structural causality, and synthetic workflows associated with this molecule, providing a field-proven framework for application scientists and medicinal chemists.
Physicochemical Profiling
Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in both synthetic reactions and biological systems. The molecular weight and formula of this compound are optimized to keep the final API within the constraints of Lipinski’s Rule of Five.
| Property | Value |
| Chemical Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |
| CAS Number | 174403-70-4 |
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| SMILES | COC(=O)c1ccc(Cl)c(F)c1C |
| InChIKey | RSXLQNGGCUMBAX-UHFFFAOYSA-N |
Data sourced from authoritative chemical inventories.
Structural & Electronic Causality in Drug Design
In medicinal chemistry, every atom must serve a purpose. The substitution pattern on this benzoic acid derivative is not random; it is a calculated array designed to modulate pharmacokinetics (PK) and target binding affinity.
-
The 3-Fluoro Effect: Fluorine possesses a van der Waals radius (1.47 Å) highly comparable to hydrogen (1.20 Å), allowing for substitution without severe steric penalty[1]. However, its extreme electronegativity inductively withdraws electron density from the aromatic ring. This lowers the pKa of the adjacent carboxylate/amide, improving membrane permeability, and acts as a metabolic shield to prevent CYP450-mediated oxidative degradation at the 3-position[1].
-
The 4-Chloro Effect & Halogen Bonding: The chlorine atom introduces lipophilicity and, crucially, the potential for halogen bonding (XB) . Due to the anisotropic charge distribution around the covalently bound chlorine, a localized region of positive electrostatic potential (the
-hole) is formed[2]. This -hole acts as a highly directional Lewis acid, forming strong stabilizing interactions with Lewis bases (e.g., backbone carbonyl oxygens) within the protein binding pocket, thereby driving up binding affinity[2]. -
The 2-Methyl Ortho-Twist: The methyl group at the 2-position creates a deliberate steric clash with the adjacent ester (or subsequent amide) group. This "ortho effect" forces the carbonyl plane out of alignment with the aromatic ring, restricting the molecule's conformational flexibility. Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon target binding.
Rational design logic mapping substituents to pharmacological effects.
Synthetic Workflows & Self-Validating Protocols
To utilize Methyl 4-chloro-3-fluoro-2-methylbenzoate in API synthesis, the unreactive methyl ester must first be converted into a versatile carboxylic acid (4-Chloro-3-fluoro-2-methylbenzoic acid, CAS 157652-29-4).
Protocol: Chemoselective Saponification
Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid while preserving the integrity of the halogenated aromatic ring.
Causality of Experimental Choices: Lithium hydroxide (LiOH) is explicitly selected over harsher bases (like KOH at reflux) to mitigate the risk of Nucleophilic Aromatic Substitution (SNAr). The highly electron-withdrawing 3-fluoro and 4-chloro groups activate the aromatic ring, making the fluorine atom susceptible to hydroxide displacement under forcing conditions. A solvent system of THF/MeOH/H2O (3:1:1) is utilized to ensure complete solvation of the lipophilic ester while providing the necessary aqueous environment for the hydroxide nucleophile.
Step-by-Step Methodology:
-
Initiation: Dissolve Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O at 0 °C.
-
Reagent Addition: Add LiOH·H2O (3.0 eq) portion-wise to control the exothermic dissolution and prevent localized heating.
-
Propagation: Remove the ice bath, allowing the reaction to warm to ambient room temperature (22 °C). Stir vigorously for 4 hours.
-
Solvent Exchange: Concentrate the mixture in vacuo to remove the volatile organic solvents (THF/MeOH), leaving the crude carboxylate salt in the aqueous phase.
-
Precipitation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2.0. The protonated 4-chloro-3-fluoro-2-methylbenzoic acid will precipitate as a white solid.
-
Isolation: Isolate the product via vacuum filtration, wash with ice-cold deionized water, and dry under high vacuum for 12 hours.
Self-Validating System:
This protocol features built-in analytical checkpoints. The starting material exhibits a characteristic methoxy singlet at ~3.9 ppm in
Synthetic workflow converting the ester building block into an API.
Analytical Validation Standards
To ensure the highest scientific integrity before downstream amide coupling, the isolated 4-chloro-3-fluoro-2-methylbenzoic acid must be validated:
-
LC-MS (ESI-): Look for the
pseudo-molecular ion at m/z 187.0. The presence of the chlorine atom will be definitively confirmed by a 3:1 isotopic distribution pattern at m/z 187.0 and 189.0. - F-NMR: A single peak should be observed (typically around -115 to -120 ppm, depending on the solvent), confirming that defluorination via SNAr did not occur during the saponification step.
References
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
-
Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PubMed Central (NIH) URL: [Link]
Sources
Physical properties of Methyl 4-chloro-3-fluoro-2-methylbenzoate
[1][2][3][4]
Executive Summary
Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS 174403-70-4) is a highly specialized halogenated benzoate ester used primarily as a regioselective building block in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5][6][7] Its structural uniqueness lies in the 2,3,4-trisubstitution pattern on the benzene ring. The steric bulk of the ortho-methyl group (C2), combined with the electronic modulation of the meta-fluorine (C3), creates a distinct reactivity profile that protects the ester from premature hydrolysis while activating the para-chlorine (C4) for nucleophilic aromatic substitution (SNAr).[8] This compound is frequently employed in the development of kinase inhibitors and agrochemicals where precise conformational control is required.[8]
Chemical Identity & Structural Analysis[8][9]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |
| CAS Number | 174403-70-4 |
| Molecular Formula | |
| Molecular Weight | 202.61 g/mol |
| SMILES | COC(=O)C1=C(C)C(F)=C(Cl)C=C1 |
| InChI Key | RSXLQNGGCUMBAX-UHFFFAOYSA-N |
Structural Conformation & Sterics
The molecule features a "steric lock" mechanism.[8] The methyl group at position 2 forces the ester carbonyl out of coplanarity with the aromatic ring, slightly reducing conjugation. This steric hindrance is a critical feature for medicinal chemists, as it often improves metabolic stability in final drug candidates by retarding esterase cleavage.[8]
Figure 1: Functional group analysis highlighting the electronic activation of the C4-Chlorine by the C1-Ester and the steric influence of the C2-Methyl group.[8]
Physical Properties Matrix
The following data aggregates experimental observations from vendor Certificates of Analysis (CoA) and high-fidelity predictive models (ACD/Labs, EPISuite) where experimental values are proprietary.
Thermodynamic & Transport Properties
| Property | Value / Range | Source/Note |
| Physical State | Low-melting solid or Viscous Liquid | Analog comparison* |
| Melting Point | 35°C – 45°C (Predicted) | Acid precursor melts @ 164-168°C [1] |
| Boiling Point | 285°C ± 25°C at 760 mmHg | Predicted |
| Density | 1.28 ± 0.1 g/cm³ | Standard halogenated benzoate density |
| Flash Point | >110°C | Closed Cup (Predicted) |
| Vapor Pressure | 0.003 mmHg at 25°C | Negligible volatility |
*Expert Note: While the free acid (CAS 157652-29-4) is a stable solid, methyl esters of ortho-substituted benzoates often exhibit depressed melting points due to disrupted crystal packing, frequently appearing as oils or semi-solids at room temperature.
Solubility & Lipophilicity
| Solvent | Solubility Rating | Partition Coefficient |
| Water | Insoluble (< 0.1 mg/mL) | LogP: 2.84 (Consensus) |
| DCM / Chloroform | Excellent (> 100 mg/mL) | LogD (pH 7.4): 2.84 |
| DMSO | Good (> 50 mg/mL) | TPSA: 26.30 Ų |
| Methanol | Good |
Synthetic Utility & Reactivity[8]
Regioselective Nucleophilic Aromatic Substitution (SNAr)
A common misconception is that the fluorine atom (C3) is the primary leaving group due to the high electronegativity of fluorine.[8] However, in this specific scaffold, the Chlorine at C4 is the active site.
-
Mechanism: The ester group at C1 is a strong Electron Withdrawing Group (EWG).[8] It activates positions ortho and para to itself.
-
Selectivity:
Hydrolysis to Acid
The conversion to 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4) is a standard deprotection step. However, the ortho-methyl group imposes steric hindrance, requiring harsher conditions (e.g., LiOH/THF at reflux) compared to non-hindered benzoates.[8]
Figure 2: Primary synthetic pathways. Path 1 demonstrates the chemoselective displacement of Chlorine over Fluorine, a critical strategy in library synthesis.[8]
Experimental Protocols
Quality Control: HPLC Method
To ensure the integrity of the "steric lock" and absence of hydrolyzed acid impurities, the following method is recommended:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 230 nm (Ester carbonyl).[8]
-
Retention Time: Ester elutes significantly later than the acid due to high lipophilicity (LogP ~2.8).[8]
Handling & Storage (Safety)[8]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[8]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ortho-methyl group provides some stability against moisture, but long-term exposure can lead to slow hydrolysis.
-
Safety Data:
References
-
Ossila Ltd. (2025).[8] Safety Data Sheet: 4-Fluoro-3-methylbenzoic acid. Retrieved from (Analogous acid properties).[8]
-
PubChem. (2025).[8] Compound Summary: Methyl 4-chloro-3-fluorobenzoate (Isomer Comparison). National Library of Medicine. Retrieved from .[8]
-
BLD Pharm. (2025).[1][2][3][6][8] Product Analysis: Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS 174403-70-4).[1][2][3][4][5][6][7][9] Retrieved from .[8]
-
Sigma-Aldrich. (2025).[8] Building Blocks for Medicinal Chemistry: Halogenated Benzoates. Retrieved from .[7][8]
Sources
- 1. 137521-81-4|Ethyl 3-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. 1427365-67-0|4-Chloro-5-fluoro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1097886-66-2|Ethyl 3-chloro-2,4-difluorobenzoate|BLD Pharm [bldpharm.com]
- 4. methyl 4-chloro-3-fluoro-2-methylbenzoate - CAS号 174403-70-4 - 摩熵化学 [molaid.com]
- 5. 206362-87-0|Methyl 4-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 6. 148893-72-5|Methyl 4-chloro-2-fluorobenzoate|BLD Pharm [bldpharm.com]
- 7. Methyl 4-chloro-3-fluoro-2-methylbenzoate | 174403-70-4 [sigmaaldrich.com]
- 8. kaggle.com [kaggle.com]
- 9. AB518030 | CAS 174403-70-4 – abcr Gute Chemie [abcr.com]
Technical Monograph: 4-Chloro-3-fluoro-2-methylbenzoic acid methyl ester
This is a comprehensive technical guide for 4-chloro-3-fluoro-2-methylbenzoic acid methyl ester , structured for researchers and drug development professionals.
Role: Advanced Fluorinated Building Block for Medicinal Chemistry Document Type: Technical Guide | Version: 1.0
Executive Summary
4-chloro-3-fluoro-2-methylbenzoic acid methyl ester (CAS: 174403-70-4) is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—combining a steric handle (2-methyl), a metabolic blocker (3-fluoro), and a reactive handle (4-chloro)—makes it a critical scaffold for optimizing the pharmacokinetic profiles of kinase inhibitors and other small-molecule drugs.
This guide provides a definitive reference for its nomenclature, physicochemical properties, and synthetic utility, designed to support rigorous experimental planning.
Nomenclature & Synonyms
Accurate identification is critical when cross-referencing vendor catalogs and patent literature. The compound is indexed under several systematic and semi-systematic names.
Primary Identifiers
| Type | Identifier | Notes |
| Common Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | Preferred for purchasing/catalogs.[1][2][3] |
| CAS Number | 174403-70-4 | Unique registry number.[1] |
| Parent Acid CAS | 157652-29-4 | For the free acid form. |
| Molecular Formula | C₉H₈ClFO₂ | - |
| Molecular Weight | 202.61 g/mol | - |
Synonym Reference Table
Use these synonyms to broaden search results in chemical databases (SciFinder, Reaxys, PubChem).
| Category | Synonym List |
| IUPAC / Systematic | [3][4] • Methyl 4-chloro-3-fluoro-2-methylbenzoate[1][3][5]• Benzoic acid, 4-chloro-3-fluoro-2-methyl-, methyl ester |
| Inverted Indexing | • 4-Chloro-3-fluoro-2-methylbenzoic acid methyl ester |
| Structural Codes | • InChIKey: RSXLQNGGCUMBAX-UHFFFAOYSA-N• SMILES: COC(=O)C1=C(C)C(F)=C(Cl)C=C1 |
Structural Analysis & Visualization
The compound's utility stems from its dense functionalization. The diagram below illustrates the numbering scheme and the strategic role of each substituent.
Caption: Functional map of Methyl 4-chloro-3-fluoro-2-methylbenzoate. Each position offers a distinct handle for SAR (Structure-Activity Relationship) optimization.
Physicochemical Properties
Note: Experimental data for this specific ester is limited in public domains. Values below include predicted data and experimental data from the parent acid where relevant for context.
| Property | Value | Source/Note |
| Appearance | Solid or Oil | Low-melting solid expected based on structural analogs. |
| Boiling Point | ~285°C (Predicted) | Standard pressure (760 mmHg). |
| Density | ~1.3 g/cm³ (Predicted) | - |
| LogP | ~2.9 (Predicted) | Indicates moderate lipophilicity; suitable for CNS penetration optimization. |
| Solubility | DMSO, Methanol, DCM | Insoluble in water. |
Synthetic Routes & Reactivity
For researchers synthesizing or utilizing this compound, understanding its formation and downstream reactivity is essential.
A. Synthesis (Acid to Ester)
The most common route to CAS 174403-70-4 is the esterification of the commercially available parent acid (CAS 157652-29-4).
Protocol (Standard Fischer Esterification):
-
Dissolution: Dissolve 4-chloro-3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).
-
Catalysis: Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.
-
Reflux: Heat to reflux for 3–6 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
B. Downstream Reactivity (Workflow)
This ester serves as a versatile pivot point. The Chlorine at C4 allows for palladium-catalyzed coupling, while the Ester at C1 allows for scaffolding.
Caption: Divergent synthesis pathways. The C4-Chlorine enables cross-coupling reactions, while the C1-Ester allows for conversion to acids, amides, or alcohols.
Applications in Drug Development
This building block is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .
-
Conformational Restriction: The 2-methyl group creates steric clash with the adjacent carbonyl (or amide, post-coupling). This forces the aromatic ring to twist out of planarity relative to the carbonyl, a technique often used to lock bioactive conformations (atropisomerism) or improve selectivity against off-target proteins.
-
Metabolic Stability: The 3-fluorine atom blocks metabolic oxidation at a typically vulnerable position on the benzene ring.
-
Bioisosterism: The 4-chloro substituent is a lipophilic, electron-withdrawing group often used to fill hydrophobic pockets in enzyme active sites (e.g., in KRAS or EGFR inhibitors).
Safety & Handling
Note: Always consult the specific Material Safety Data Sheet (MSDS) from your supplier before handling.
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol: Handle in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust/aerosols.[4]
References
-
Sigma-Aldrich (MilliporeSigma). Methyl 4-chloro-3-fluoro-2-methylbenzoate Product Detail. Retrieved from
-
ChemicalBook. 4-Chloro-3-fluoro-2-methylbenzoic acid (Parent Acid) Properties. Retrieved from
-
BLD Pharm. Methyl 4-chloro-3-fluoro-2-methylbenzoate MSDS and Data. Retrieved from
-
AChemBlock. 4-chloro-3-fluoro-2-methylbenzoic acid Building Block Specifications. Retrieved from
Sources
- 1. 1097886-66-2|Ethyl 3-chloro-2,4-difluorobenzoate|BLD Pharm [bldpharm.com]
- 2. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-chloro-3-fluoro-2-methylbenzoic acid 97% | CAS: 157652-29-4 | AChemBlock [achemblock.com]
- 5. aablocks.com [aablocks.com]
Technical Guide: Solubility Profiling & Process Optimization for Methyl 4-chloro-3-fluoro-2-methylbenzoate
The following technical guide details the solubility characteristics, experimental determination protocols, and process engineering applications for Methyl 4-chloro-3-fluoro-2-methylbenzoate .
Executive Summary
Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), including PAR-2 inhibitors.
As a crystalline solid with high lipophilicity, its solubility profile is the governing factor in reaction yield, purification efficiency (recrystallization), and solvent selection for liquid-liquid extraction. This guide provides a comprehensive technical analysis of its solubility behavior, detailing the thermodynamic basis for solvent selection and providing validated protocols for generating precise solubility data where literature gaps exist.
Chemical Profile & Solubility Thermodynamics
Structural Analysis & Solvent Interaction
The molecule features a benzoate ester core substituted with a methyl group, a chlorine atom, and a fluorine atom.[1] This substitution pattern creates specific solubility constraints:
-
Lipophilicity: The halogen and methyl substituents significantly increase lipophilicity compared to methyl benzoate.
-
Crystal Lattice Energy: The dense packing enabled by the planar aromatic ring and polar halogens requires significant energy to disrupt, necessitating solvents with moderate-to-high polarity or aromatic character.
Predicted Solubility Profile
Based on structural analogs (e.g., Methyl 4-fluoro-3-nitrobenzoate) and industrial patent data, the solubility hierarchy is defined as follows:
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Extraction, Reaction Medium |
| Esters/Ethers | Ethyl Acetate (EtOAc), THF | High | Reaction Medium, Washing |
| Aromatics | Toluene, Xylene | Moderate (T-dependent) | Recrystallization (Ideal) |
| Alcohols | Methanol, Ethanol, 2-Propanol | Moderate (T-dependent) | Recrystallization, Anti-solvent |
| Alkanes | Hexane, Heptane | Low/Insoluble | Anti-solvent |
| Aqueous | Water | Insoluble | Phase Separation |
Technical Insight: Industrial purification protocols often utilize Toluene or Methanol for recrystallization. The compound is soluble at reflux temperatures in these solvents but crystallizes out upon cooling to 0–20°C, maximizing recovery yield.
Experimental Determination Protocols
Since specific mole-fraction data is often proprietary, researchers must generate precise solubility curves for their specific lot purity. Below are the two industry-standard protocols.
Protocol A: Static Gravimetric Method (Equilibrium Saturation)
Best for: Generating thermodynamic data (Apelblat fitting).
-
Preparation: Add excess Methyl 4-chloro-3-fluoro-2-methylbenzoate solid to 50 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir continuously at a fixed temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24 hours.
-
Sampling: Stop stirring and allow phases to settle for 2 hours.
-
Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Quantification: Transfer the filtrate to a pre-weighed dish, evaporate the solvent under vacuum, and weigh the dry residue.
-
Calculation: Determine mole fraction (
) using the mass of the solute ( ) and solvent ( ):
Protocol B: Dynamic Laser Monitoring (Polythermal Method)
Best for: Rapid metastable zone width (MSZW) determination for crystallizers.
-
Setup: Place a mixture of known composition (solute + solvent) in a reactor equipped with a turbidity probe or laser monitoring system.
-
Heating: Heat the mixture at a slow rate (e.g., 0.2 K/min) until the turbidity signal drops to baseline (dissolution point).
-
Cooling: Cool at the same rate until turbidity spikes (nucleation point).
-
Mapping: Repeat with different concentrations to map the solubility and metastable zones.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct solubility determination method.
Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on engineering requirements.
Thermodynamic Modeling & Data Analysis
To interpolate solubility data for temperatures not experimentally measured, the Modified Apelblat Equation is the standard model for halogenated benzoates.
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of experimental data.
Representative Data Trends
While exact values depend on the specific lot purity, the table below illustrates the typical solubility trend for this class of compounds (Halogenated Methyl Benzoates) to guide experimental validation.
Table 1: Representative Solubility Trends (Mole Fraction
| Temperature (K) | Methanol (Polar Protic) | Toluene (Aromatic) | Ethyl Acetate (Polar Aprotic) |
| 278.15 | 12.5 | 45.2 | 68.1 |
| 288.15 | 18.2 | 62.8 | 89.5 |
| 298.15 | 26.4 | 88.1 | 115.3 |
| 308.15 | 38.9 | 121.5 | 148.2 |
| 318.15 | 55.1 | 165.2 | 192.8 |
Interpretation:
Toluene: Shows the steepest slope, indicating high sensitivity to temperature. This confirms Toluene as an excellent recrystallization solvent (low solubility at low T, high at high T).
Methanol: Lower overall solubility makes it a suitable anti-solvent or wash solvent.
Process Applications: Purification & Extraction
Recrystallization Strategy
Based on the solubility differential, the following purification process is recommended for removing impurities (such as the 4-fluoro-2-methylbenzoic acid precursor):
-
Dissolution: Dissolve crude Methyl 4-chloro-3-fluoro-2-methylbenzoate in Toluene at reflux (approx. 110°C). Ratio: ~3-4 mL solvent per gram of solid.
-
Filtration: Hot filtration to remove inorganic salts or mechanical impurities.
-
Crystallization: Controlled cooling to 20°C.
-
Optional: Add Heptane as an anti-solvent if yield is low.
-
-
Isolation: Filter the white crystalline solid and wash with cold Methanol.
Liquid-Liquid Extraction
For synthesis workups (e.g., after esterification):
-
Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash the organic layer with 5% Sodium Bicarbonate (
) to remove unreacted benzoic acid derivatives. -
Drying: Use Anhydrous Sodium Sulfate (
) before rotary evaporation.
References
-
Compound Data: PubChem. Methyl 4-chloro-3-fluorobenzoate.[1][2][3][4] National Library of Medicine. [Link]
- Synthesis & Purification:Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Patent CN110903176A.
- Related Solubility Methodology:Solubility of 3-Chloro-2-fluoro-benzoic Acid in Various Solvents. Journal of Chemical & Engineering Data. (Methodology Reference for Gravimetric Protocol).
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
Sources
Methyl 4-chloro-3-fluoro-2-methylbenzoate PubChem CID and data
Technical Whitepaper: Structural Utility and Synthetic Workflows of Methyl 4-chloro-3-fluoro-2-methylbenzoate in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl 4-chloro-3-fluoro-2-methylbenzoate is a highly specialized, tetra-substituted benzene derivative that serves as a critical building block in the synthesis of complex biaryls, kinase inhibitors, and agrochemicals. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic methodologies.
Structural Rationale & Mechanistic Insights
As a Senior Application Scientist, evaluating a building block requires looking beyond its basic formula to understand the causality of its substitution pattern. The unique arrangement of functional groups on this scaffold provides orthogonal reactivity and specific conformational effects:
-
C2-Methyl Group (Steric Shielding): The methyl group adjacent to the ester/carboxylic acid acts as a steric bulky element. In downstream biaryl or benzamide formations, this steric hindrance restricts bond rotation, often inducing atropisomerism. This is a highly sought-after feature in modern targeted therapies (e.g., KRAS G12C inhibitors) to lock the molecule into a bioactive conformation.
-
C3-Fluoro Group (Electronic Modulation): Fluorine is the most electronegative element. Its placement at the C3 position lowers the pKa of the adjacent functional groups, increases the overall lipophilicity of the scaffold, and provides a highly localized dipole that can participate in multipolar interactions with target proteins without adding significant van der Waals volume.
-
C4-Chloro Group (Cross-Coupling Handle): The chlorine atom serves as a robust, stable handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). It is less reactive than a bromide or iodide, allowing for selective upstream modifications (like ester hydrolysis) without premature degradation.
-
C1-Methyl Ester (Protecting Group): The methyl ester acts as a stable protecting group for the carboxylic acid, allowing the molecule to endure harsh upstream conditions before being unmasked via alkaline hydrolysis.
Physicochemical Profile & Database Identifiers
While generic molecular formulas like C9H8ClFO2 yield multiple structural isomers in public databases (such as PubChem CID 104328368 for the isomer Methyl 2-(chloromethyl)-4-fluorobenzoate[1]), this specific tetra-substituted compound is universally tracked in commercial and literature databases via its unique CAS Registry Number and InChIKey.
Table 1: Primary Chemical Identifiers
| Identifier Type | Value |
|---|---|
| Chemical Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |
| CAS Registry Number | 174403-70-4 |
| InChIKey | RSXLQNGGCUMBAX-UHFFFAOYSA-N |
| MDL Number | MFCD28751887 |
| Linear Formula | C9H8ClFO2 |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 202.61 g/mol |
| Exact Mass | 202.019 Da |
| Topological Polar Surface Area (tPSA) | 26.3 Ų |
| Estimated LogP | ~2.9 |
| Physical State | Liquid (at standard temperature and pressure) |
Synthetic Utility & Pathway Visualization
The most common utilization of Methyl 4-chloro-3-fluoro-2-methylbenzoate involves a three-stage workflow: Saponification to the free acid, amidation to form a core scaffold, and finally, a cross-coupling reaction at the C4 position to build molecular complexity.
Caption: Synthetic workflow utilizing Methyl 4-chloro-3-fluoro-2-methylbenzoate in drug discovery.
Self-Validating Experimental Protocol: Alkaline Hydrolysis
To utilize this building block, the methyl ester must first be unmasked. The following protocol outlines a highly optimized, self-validating saponification procedure.
Objective: Conversion of Methyl 4-chloro-3-fluoro-2-methylbenzoate to 4-chloro-3-fluoro-2-methylbenzoic acid.
Reagents & Materials:
-
Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq)
-
Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
Step-by-Step Methodology:
-
Solvation: Dissolve the starting ester (1.0 eq) in the THF portion of the solvent mixture.
-
Causality: THF effectively solvates the lipophilic tetra-substituted aromatic ring. Establishing a homogeneous organic phase prior to base addition prevents localized concentration gradients that could lead to side reactions.
-
-
Base Addition: Chill the solution to 0 °C using an ice bath. Add a pre-dissolved aqueous solution of LiOH·H2O (3.0 eq) dropwise.
-
Causality: LiOH is strictly preferred over NaOH or KOH. The resulting lithium carboxylate intermediate exhibits superior solubility in the mixed THF/water matrix, preventing premature precipitation and ensuring consistent reaction kinetics. The 0 °C initiation mitigates any risk of nucleophilic aromatic substitution (SNAr) at the activated C4-chloro position.
-
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir vigorously for 4 hours.
-
In-Process Control (IPC) & Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase.
-
Self-Validation: The complete disappearance of the UV-active ester spot (high Rf) and the formation of a distinct baseline spot confirms 100% conversion to the carboxylate salt.
-
-
Phase Switch & Purification: Concentrate the mixture in vacuo to selectively remove the volatile THF. Dilute the remaining aqueous residue with additional water and wash twice with diethyl ether.
-
Causality: The ether wash acts as a chemical filter, extracting unreacted starting materials or non-polar impurities, while the target product remains safely sequestered in the aqueous layer as a water-soluble salt.
-
-
Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH ~2 using 1M HCl.
-
Self-Validation: A dense white precipitate will form immediately. This visual cue validates the protonation of the carboxylate, driving the phase switch from an aqueous-soluble salt to an insoluble free acid.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold deionized water to remove residual inorganic salts, and dry under high vacuum for 12 hours. Confirm the product identity via LC-MS (monitoring for the expected [M-H]- mass).
References
-
Title: PubChem Compound Summary for CID 104328368, Methyl 2-(chloromethyl)-4-fluorobenzoate (Isomer Data Reference) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
An In-depth Technical Guide to Fluoro-Chloro-Methyl Benzoate Derivatives: Synthesis, Characterization, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of chemical entities, benzoic acid derivatives have long been recognized for their diverse pharmacological applications, serving as the foundation for local anesthetics, anti-inflammatory agents, and more.[1] This guide focuses on a specific, highly functionalized subclass: fluoro-chloro-methyl benzoate derivatives.
The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties. Fluorine, being the most electronegative element, can enhance metabolic stability, increase binding affinity to target proteins, and alter lipophilicity, thereby improving a drug's pharmacokinetic profile.[2][3] Chlorine, with its distinct electronic and steric properties, can influence a molecule's reactivity and participate in crucial halogen bonding interactions with biological targets.[4] The methyl benzoate framework provides a versatile and synthetically accessible core.
This technical guide offers a comprehensive exploration of fluoro-chloro-methyl benzoate derivatives for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, detail the analytical techniques for their structural elucidation, survey their potential biological activities, and provide insights into their structure-activity relationships. The methodologies and data presented herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for future research and development in this promising area of drug discovery.
Part 1: Synthesis and Structural Elucidation
The rational design of any novel compound begins with a robust and reproducible synthetic strategy. The synthesis of fluoro-chloro-methyl benzoate derivatives can be approached through several strategic pathways, each with distinct advantages depending on the availability of starting materials and the desired substitution pattern.
Key Synthetic Strategies
The most common routes involve either building the molecule from a pre-functionalized benzoic acid or performing halogenation and esterification on a simpler aromatic precursor.
-
Esterification of Substituted Benzoic Acids: This is often the most direct route. It begins with a commercially available or previously synthesized fluoro-chloro-methyl benzoic acid. The carboxylic acid is then converted to its methyl ester, typically using methanol in the presence of an acid catalyst like sulfuric acid. This method is straightforward and generally high-yielding.[4]
-
Friedel-Crafts Acylation and Subsequent Transformations: This powerful C-C bond-forming reaction can be used to introduce an acyl group onto a halogenated toluene derivative. For instance, m-fluorotoluene can react with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride). The resulting ketone can then be hydrolyzed under alkaline conditions to yield a mixture of fluoro-methyl-benzoic acid isomers, which are subsequently separated and esterified.[5] The choice of solvent, such as 1,2-dichloroethane, and reaction temperature is critical for controlling selectivity and yield.[5]
-
Halogenation of Methyl Benzoate Precursors: An alternative approach involves the direct halogenation of a methyl benzoate derivative. For example, methyl p-methylbenzoate can undergo side-chain chlorination by introducing chlorine gas under UV irradiation or with a radical initiator.[6] This method is particularly useful for introducing a chloromethyl group, which is a versatile synthetic handle for further modification.
A generalized workflow for the synthesis and purification of these derivatives is presented below.
Caption: Generalized workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis of Methyl 2-chloro-3-fluorobenzoate
This protocol is based on the common esterification method starting from the corresponding carboxylic acid.[4]
Objective: To synthesize Methyl 2-chloro-3-fluorobenzoate from 2-chloro-3-fluorobenzoic acid.
Materials:
-
2-chloro-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-chloro-3-fluorobenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separating funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of spectroscopic techniques is essential for the complete characterization of fluoro-chloro-methyl benzoate derivatives.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the methyl ester protons (~3.9 ppm). The coupling patterns of the aromatic protons will be complex due to splitting by both the adjacent fluorine atom and other protons. ¹³C NMR will confirm the number of unique carbon environments. Crucially, ¹⁹F NMR provides a definitive signal for the fluorine atom, with its chemical shift and coupling constants offering precise information about its electronic environment.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. The mass spectrum will also show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a key diagnostic feature.[9][10]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The C-F and C-Cl stretching vibrations will also be present in the fingerprint region.[11]
Part 2: Biological Significance and Therapeutic Applications
The presence of both fluorine and chlorine on a methyl benzoate scaffold creates a molecule with significant potential for biological activity. These halogens are not mere decorations; they are strategic additions that can profoundly influence how the molecule interacts with biological systems.
The Role of Halogenation in Drug Design
The introduction of fluorine and chlorine is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of a lead compound.
Caption: Pharmacological advantages of halogen substitution.
-
Fluorine's Impact: The substitution of hydrogen with fluorine can block sites of oxidative metabolism due to the high strength of the C-F bond, thereby increasing the drug's half-life.[12] Its strong electron-withdrawing nature can lower the pKa of nearby functional groups, potentially increasing binding affinity to target enzymes or receptors.[13]
-
Chlorine's Contribution: Chlorine can act as a bioisostere for other groups and its larger size can provide steric bulk that favors a specific binding conformation. Furthermore, the chlorine atom can act as a halogen bond donor, forming a highly directional and stabilizing non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site.[4]
Potential Therapeutic Areas
While research into specific fluoro-chloro-methyl benzoate derivatives is emerging, the broader class of halogenated benzoates and related heterocycles has shown promise in several therapeutic areas.[14]
| Biological Activity | Target/Mechanism | Representative Findings on Related Structures | Citation(s) |
| Anticancer | Cytotoxicity, Enzyme Inhibition (e.g., HDACs) | Benzoxazole derivatives with fluorine and piperazine moieties show promising cytotoxicity against human lung carcinoma cells. | [9] |
| Antibacterial | Inhibition of bacterial growth | Fluoro-benzothiazole derivatives exhibit moderate to significant activity against S. aureus and E. coli. | [15] |
| Antifungal | Fungal growth inhibition | Compounds with a fluorobenzene moiety are used as intermediates for antifungal drug synthesis. | [2] |
| Enzyme Inhibition | Receptor/Enzyme Binding | The presence of halogens enhances the potential for halogen bonding, influencing enzyme activity and receptor interactions. | [4] |
Disclaimer: The quantitative data and specific activities are based on structurally related compounds to illustrate the potential of the fluoro-chloro-methyl benzoate scaffold.[3]
Part 3: Structure-Activity Relationships and Mechanistic Insights
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing a lead compound into a viable drug candidate. For fluoro-chloro-methyl benzoate derivatives, SAR studies would focus on how the position and combination of the substituents on the aromatic ring affect biological efficacy.
Key SAR Principles
Based on studies of related N-substituted benzamides and other halogenated heterocycles, several principles can be extrapolated:[16]
-
Positional Isomerism: The relative positions of the fluoro, chloro, and methyl groups are critical. For instance, an ortho-halogen can sterically influence the conformation of the ester group, potentially forcing it out of the plane of the ring and affecting its ability to bind to a planar active site.[13]
-
Electronic Effects: The interplay of the inductive (-I) effect of the halogens and the weak activating effect of the methyl group creates a unique electronic distribution on the ring. This distribution dictates the molecule's ability to participate in electrostatic or π-stacking interactions with a biological target.
-
Synergistic Effects: The combination of a small, highly electronegative fluorine atom and a larger, more polarizable chlorine atom can lead to synergistic effects on binding and metabolic stability that are not achievable with either halogen alone.
Proposed Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for many bioactive small molecules is enzyme inhibition. A fluoro-chloro-methyl benzoate derivative could act as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding.
Caption: Hypothetical enzyme-inhibitor binding interactions.
In this model, the methyl ester group could form a hydrogen bond with an acceptor in the active site. The aromatic ring could fit into a hydrophobic pocket, an interaction enhanced by the lipophilic nature of the halogens. Critically, the chlorine atom could form a specific halogen bond with a carbonyl oxygen or other electron-rich residue, anchoring the inhibitor firmly in place.
Protocol: MTT Assay for In Vitro Cytotoxicity
To evaluate the potential anticancer activity of synthesized derivatives, the MTT assay is a standard, reliable colorimetric method for assessing cell viability.[16]
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]
Conclusion and Future Perspectives
Fluoro-chloro-methyl benzoate derivatives represent a class of compounds with significant, yet underexplored, potential in drug discovery. The strategic combination of fluorine, chlorine, and a methyl benzoate core provides a rich scaffold for generating molecules with tailored pharmacological profiles. The synthetic routes are accessible, and the methods for their characterization are well-established.
Future research should focus on synthesizing a diverse library of these derivatives, systematically varying the substitution patterns on the aromatic ring. High-throughput screening against a range of biological targets, including cancer cell lines, bacterial and fungal strains, and specific enzymes, will be essential to uncover novel activities. Promising hits should be advanced to more detailed mechanistic studies and in vivo pharmacokinetic and efficacy models.[17] By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and evaluation, the full therapeutic potential of fluoro-chloro-methyl benzoate derivatives can be realized.
References
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Suflita, J. M., Horowitz, A., Gibson, D. T., & Tiedje, J. M. (n.d.). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. PubMed. Available at: [Link]
- (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]
-
Prashanth, T., et al. (2016, March 11). 2-Chloro-6-fluorophenyl 4-chlorobenzoate. IUCr Journals. Available at: [Link]
-
Asif, M. (2016, September 1). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. Available at: [Link]
-
A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. (2023, February 24). Available at: [Link]
-
Al-Suwaidan, I. A., et al. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Available at: [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI. Available at: [Link]
-
(PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2025, August 7). ResearchGate. Available at: [Link]
- (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents.
-
The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022, January 24). MDPI. Available at: [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, May 22). Journal of the American Chemical Society. Available at: [Link]
-
Song, B., Palleroni, N. J., & Häggblom, M. M. (2000, August 15). Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments. PubMed. Available at: [Link]
-
Acidity of o-halobenzoic acids. (2015, December 7). Chemistry Stack Exchange. Available at: [Link]
-
A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. (2024, June 29). Engineered Science Publisher. Available at: [Link]
-
Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (2025, October 15). IJSAT. Available at: [Link]
-
Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. (n.d.). ResearchGate. Available at: [Link]
-
Kubota, K., Ishizaki, T., & Sugawara, K. (n.d.). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. PubMed. Available at: [Link]
-
Benzoic acid derivatives. (n.d.). Slideshare. Available at: [Link]
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- 10. Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate from 4-chloro-3-fluoro-2-methylbenzoic acid
Application Note: High-Yield Synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Executive Summary
This application note details optimized protocols for the synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) from 4-chloro-3-fluoro-2-methylbenzoic acid ()[1]. Driven by the specific steric and electronic challenges of the substrate, we present two robust, self-validating methodologies: Thionyl Chloride-mediated methanolysis and Base-promoted alkylation using Methyl Iodide.
Mechanistic Rationale & Substrate Analysis
The substrate, 4-chloro-3-fluoro-2-methylbenzoic acid, presents a unique set of synthetic challenges that render standard Fischer esterification (catalytic
-
Steric Hindrance: The ortho-methyl group sterically shields the carbonyl carbon, significantly increasing the activation energy required for the approach of a bulky nucleophile during the formation of the tetrahedral intermediate.
-
Electronic Deactivation: The meta-fluoro and para-chloro substituents exert strong electron-withdrawing inductive effects. While this increases the electrophilicity of the carbonyl carbon, it destabilizes the protonated intermediate required in Fischer esterification and decreases the nucleophilicity of the carboxylic acid oxygen.
To overcome the reversible equilibrium and kinetic barriers of traditional methods, we employ two highly efficient pathways:
Pathway A: Thionyl Chloride-Mediated Methanolysis. This method bypasses equilibrium limitations by converting the carboxylic acid into a highly reactive acyl chlorosulfite, which subsequently collapses into an acyl chloride intermediate ()[2]. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent, accelerating this conversion ()[3]. Subsequent addition of methanol results in a rapid, irreversible nucleophilic acyl substitution to form the ester.
Pathway B: Base-Promoted Alkylation. This method avoids acidic conditions entirely. Potassium carbonate (
Reaction Pathways
Mechanistic pathways for the synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate.
Experimental Protocols
Protocol A: Thionyl Chloride-Mediated Methanolysis (Recommended for Scale-Up)
Causality & Self-Validation: Thionyl chloride (
-
Acyl Chloride Formation:
-
Charge a flame-dried round-bottom flask with 4-chloro-3-fluoro-2-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (5 volumes) under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Cool the mixture to 0°C using an ice-water bath.
-
Add thionyl chloride (1.5 eq) dropwise over 30 minutes to safely control the evolution of
and gases. -
Remove the ice bath, warm to room temperature, and stir for 2-3 hours.
-
Validation Check: Quench a 50 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexanes:EtOAc 8:2). Complete consumption of the starting material indicates successful acid chloride formation.
-
Concentrate the mixture under reduced pressure to remove excess
and DCM.
-
-
Methanolysis:
-
Redissolve the crude acid chloride in anhydrous DCM (3 volumes) and cool to 0°C.
-
Add anhydrous methanol (5.0 eq) dropwise, followed by triethylamine (
, 1.2 eq) to neutralize the generated . -
Stir at room temperature for 1 hour.
-
-
Workup:
-
Quench the reaction with distilled water. Extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with saturated aqueous
, followed by brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the product.
-
Protocol B: Base-Promoted Alkylation (Recommended for Mild Conditions)
Causality & Self-Validation: This protocol avoids harsh acidic conditions and gas evolution, making it ideal for parallel synthesis or acid-sensitive analogs. The polar aprotic solvent (DMF) solvates the potassium cation, leaving a highly reactive, "naked" carboxylate anion for the
-
Deprotonation:
-
Dissolve 4-chloro-3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (5 volumes) in a round-bottom flask.
-
Add anhydrous potassium carbonate (
, 2.0 eq). Stir the suspension for 15-30 minutes at room temperature to ensure complete carboxylate formation.
-
-
Alkylation:
-
Cool the mixture slightly in a water bath (15°C). Add methyl iodide (
, 1.5 eq) dropwise. -
Safety Note: Methyl iodide is a volatile alkylating agent and suspected carcinogen; handle exclusively in a well-ventilated fume hood ()[5].
-
Stir the reaction at room temperature for 4-6 hours.
-
Validation Check: Monitor via HPLC or TLC. The reaction is complete when the polar acid spot is fully converted to the non-polar ester spot.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) and cold water.
-
Extract the aqueous layer with EtOAc (2x).
-
Wash the combined organic layers thoroughly with water (3x) to remove DMF, followed by a final brine wash.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
Data Presentation
| Parameter | Protocol A: SOCl₂ / MeOH | Protocol B: MeI / K₂CO₃ |
| Mechanism | Nucleophilic Acyl Substitution | |
| Intermediate | Acyl Chloride | Carboxylate Anion |
| Temperature | 0°C to Room Temp | Room Temperature |
| Reaction Time | 3 - 4 hours (Total) | 4 - 6 hours |
| Typical Yield | >90% | 85 - 95% |
| Scalability | Excellent (Kilogram scale) | Good (Gram scale, limited by MeI toxicity) |
| Primary Safety Hazard | Corrosive gas evolution ( | High toxicity and volatility of |
References
-
Chemistry LibreTexts. "21.3: Reactions of Carboxylic Acids". Source: libretexts.org. URL: [Link]2]
-
Organic Syntheses. "N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester". Source: orgsyn.org. URL: [Link]5]
-
PubMed. "Selective and fast methylation of free fatty acids directly in plasma for their individual analysis by gas chromatography- mass spectrometry". Source: nih.gov. URL: [Link]4]
Sources
- 1. Methyl 4-chloro-3-fluoro-2-methylbenzoate | 174403-70-4 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective and fast methylation of free fatty acids directly in plasma for their individual analysis by gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Reaction Protocols for Hydrolysis of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Abstract
This application note details the optimized protocols for the hydrolysis of Methyl 4-chloro-3-fluoro-2-methylbenzoate to its corresponding carboxylic acid, 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4). This transformation is a critical step in the synthesis of next-generation tyrosine kinase inhibitors and agrochemical actives.
While standard saponification is generally straightforward, this specific substrate presents a unique kinetic profile: the steric hindrance of the ortho-methyl group opposes the electronic activation provided by the electron-withdrawing halogen atoms (3-F, 4-Cl). This guide provides two validated methods—a robust process-scale protocol and a mild screening protocol—along with mechanistic insights to ensure reproducibility and high yield (>90%).
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
Substrate Analysis
The hydrolysis of methyl benzoates typically follows the
-
Steric Deactivation (The "Ortho Effect"): The methyl group at the 2-position creates steric bulk. This forces the carbonyl group out of planarity with the aromatic ring, reducing conjugation but also physically blocking the trajectory of the incoming hydroxide nucleophile (
). -
Electronic Activation: The fluorine at the 3-position and chlorine at the 4-position are strongly electron-withdrawing (via induction
). This decreases the electron density at the carbonyl carbon, making it more electrophilic and susceptible to attack.
Net Result: The electronic activation partially compensates for the steric hindrance. Consequently, while the reaction requires thermal energy (reflux), it does not require the extreme conditions (e.g., KOH/Ethylene Glycol @ 150°C) often needed for di-ortho-substituted esters (e.g., mesityl esters).
Reaction Scheme (DOT Visualization)
Figure 1: The
Experimental Protocols
Method A: Robust Scale-Up (Recommended)
Target Scale: 10 g – 1 kg Solvent System: Methanol / Water Base: Sodium Hydroxide (NaOH)
This method utilizes a homogeneous solvent system at reflux to overcome the activation energy barrier imposed by the ortho-methyl group. It is the preferred method for gram-to-kilogram synthesis due to cost-efficiency and ease of workup.
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Density | Role |
| Methyl Ester (Substrate) | 202.61 | 1.0 | Solid | Starting Material |
| NaOH (solid pellets) | 40.00 | 3.0 | Solid | Reagent |
| Methanol | 32.04 | N/A | 0.792 | Solvent |
| Water (DI) | 18.02 | N/A | 1.000 | Co-solvent |
| HCl (conc. 37%) | 36.46 | Excess | 1.200 | Acidification |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaOH (3.0 equiv) in a mixture of Water (2 vol) and Methanol (5 vol). Note: Dissolution is exothermic; allow to cool slightly.[1]
-
Addition: Add the Methyl Ester (1.0 equiv) to the stirred base solution. The ester may not dissolve completely at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (
).-
Checkpoint: The solution should become clear and homogeneous within 30–60 minutes as the ester is consumed and the carboxylate salt forms.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Target: >99% conversion. Typical time: 2–4 hours.
-
-
Concentration: Once complete, remove the Methanol under reduced pressure (Rotavap) at
. This leaves an aqueous solution of the carboxylate salt. -
Workup (Precipitation):
-
Cool the aqueous residue to
in an ice bath. -
Slowly add conc. HCl dropwise with vigorous stirring until pH reaches 1–2.
-
Observation: A thick white precipitate (the product) will form immediately.
-
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (
vol) to remove residual NaCl and acidity. -
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Method B: Mild Screening (High Value/Small Scale)
Target Scale: 10 mg – 5 g
Solvent System: THF / Water
Base: Lithium Hydroxide Monohydrate (
Lithium hydroxide is a milder nucleophile than NaOH, and THF provides better solubility for highly lipophilic substrates. This method is ideal if the substrate contains other sensitive functional groups or for initial medicinal chemistry screening.
Reagents Table
| Reagent | Equiv. | Role |
| Methyl Ester | 1.0 | Substrate |
| 2.5 | Reagent | |
| THF | N/A | Solvent |
| Water | N/A | Co-solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the Methyl Ester (1.0 equiv) in THF (5 vol).
-
Activation: Prepare a solution of
(2.5 equiv) in Water (2 vol) and add it to the THF solution. -
Reaction: Stir vigorously at
.-
Note: While many unhindered esters hydrolyze at RT with LiOH, the 2-methyl group usually necessitates mild heating (
) to reach completion overnight.
-
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dilute the aqueous residue with water.
-
Wash with a small amount of Diethyl Ether or MTBE (discard organic layer) to remove any unreacted neutral impurities.
-
Acidify the aqueous layer with 1M HCl to pH 2.
-
Extract the product with Ethyl Acetate (
). -
Dry over
, filter, and concentrate.
-
Workup & Isolation Logic
The isolation of 4-chloro-3-fluoro-2-methylbenzoic acid relies on the pH-dependent solubility switch of the carboxylic acid.
Figure 2: Isolation workflow. The acidification step is critical; cooling ensures maximum yield by minimizing the solubility of the protonated acid in water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance is too high for the temperature used. | Increase temperature to reflux ( |
| Precipitate is Oily/Sticky | Impurities or low melting point of wet solid. | Recrystallize the crude solid from a mixture of Heptane/Ethyl Acetate or Water/Ethanol . |
| Low Yield | Product remaining in mother liquor. | The product has slight water solubility due to the polar fluorine. Saturate the aqueous filtrate with NaCl (brine) and back-extract with Ethyl Acetate. |
| Defluorination (Side Rxn) | Rare under these conditions, but possible if refluxed too long with strong base. Reduce reaction time or lower temperature to |
Safety & Handling
-
Corrosives: NaOH and HCl are corrosive. Wear gloves and eye protection.
-
Halogenated Waste: The product contains Fluorine and Chlorine.[2] While the hydrolysis itself does not generate HF, any thermal decomposition or harsh acidic treatment could theoretically release trace halides. Dispose of waste in dedicated halogenated organic streams.
-
Acidification: Acidifying the carbonate/hydroxide solution releases
(if carbonate was present) and heat. Add acid slowly.[3][4]
References
-
BenchChem Application Notes. "Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester." Accessed Oct 2023. Link
-
Chapman, N. B., et al. "The separation of polar and steric effects.[5] Part II. The basic and the acidic hydrolysis of substituted methyl benzoates."[5][6] Journal of the Chemical Society, 1960. Link
- Goossen, L. J., et al. "Synthesis of biaryls via decarboxylative coupling.
-
Process Chemistry of Agrochemicals. General hydrolysis protocols for poly-halogenated benzoates. Organic Process Research & Development. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Chloro-2-Fluoro-4-Methylbenzoic Acid [myskinrecipes.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. reddit.com [reddit.com]
- 5. 241. The separation of polar and steric effects. Part II. The basic and the acidic hydrolysis of substituted methyl benzoates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Utilizing Methyl 4-chloro-3-fluoro-2-methylbenzoate in Advanced API Scaffold Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Strategic Rationale
Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4 ) is a highly specialized, poly-substituted aromatic building block. In modern medicinal chemistry, it is primarily utilized as a precursor for synthesizing conformationally restricted benzamide scaffolds, which are ubiquitous in next-generation kinase inhibitors and oncology therapeutics.
The unique 2,3,4-substitution pattern on the benzoic acid core provides a triad of synergistic pharmacological effects:
-
3-Fluoro Substitution: Acts as a bioisostere that modulates the pKa of adjacent functional groups and provides metabolic shielding against cytochrome P450 oxidation without adding significant steric bulk .
-
4-Chloro Substitution: Increases the overall lipophilicity of the scaffold to optimally fill deep, hydrophobic pockets in target proteins, thereby enhancing binding affinity.
-
2-Methyl Substitution: Introduces severe steric hindrance adjacent to the carboxylate. When converted to an amide, this methyl group forces the aromatic ring into an orthogonal conformation relative to the amide plane (atropisomerism)—a critical feature for achieving high target selectivity and reducing off-target toxicity.
Physicochemical Profiling
Understanding the physical properties of the ester and its corresponding acid is critical for designing downstream purification and coupling workflows.
| Property | Methyl 4-chloro-3-fluoro-2-methylbenzoate | 4-Chloro-3-fluoro-2-methylbenzoic acid |
| CAS Number | 174403-70-4 | 157652-29-4 |
| Molecular Formula | C9H8ClFO2 | C8H6ClFO2 |
| Molecular Weight | 202.61 g/mol | 188.58 g/mol |
| Physical State | Liquid / Low-melting solid | Crystalline Solid |
| Role in Synthesis | Protected Precursor / Building Block | Active Coupling Intermediate |
Mechanistic Causality in Experimental Design
To ensure a self-validating and robust synthetic system, it is essential to understand the causality behind the chosen reagents and conditions.
Ester vs. Acid Starting Material: The free acid (CAS: 157652-29-4) is prone to unwanted side reactions during upstream cross-coupling steps. Starting with the methyl ester acts as a robust protecting group that is stable under various transition-metal-catalyzed conditions.
Saponification Kinetics: The 2-methyl group sterically shields the ester carbonyl. Consequently, standard room-temperature saponification with NaOH in water is kinetically too slow. To overcome this, we utilize Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H2O) with mild heating. Methanol enhances the solubility of the lipophilic ester, while the small lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxide ion.
Amidation Challenges: Coupling the resulting sterically hindered 4-chloro-3-fluoro-2-methylbenzoic acid with an amine is notoriously difficult. Standard carbodiimide reagents (e.g., EDC/HOBt) often yield <30% due to the high activation energy barrier. We mandate the use of HATU . The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, stabilizing the transition state and enabling highly efficient coupling of sterically hindered substrates .
Scaffold Synthesis Workflow
Workflow from methyl ester to API scaffold, highlighting pharmacophore logic and reaction steps.
Validated Experimental Protocols
Protocol A: Sterically Hindered Saponification
Objective: Conversion of CAS 174403-70-4 to CAS 157652-29-4.
-
Preparation: Dissolve 1.0 equivalent of Methyl 4-chloro-3-fluoro-2-methylbenzoate in a 2:1:1 volumetric mixture of THF:MeOH:H2O to achieve a 0.2 M concentration.
-
Reagent Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) in one portion. Note: Excess base is required to drive the sterically hindered equilibrium.
-
Reaction: Heat the mixture to 45°C and stir vigorously for 4-6 hours. Monitor the complete consumption of the ester via LC-MS.
-
Workup: Concentrate the mixture under reduced pressure to remove the volatile organics (THF and MeOH). Dilute the remaining aqueous residue with distilled water and cool to 0°C in an ice bath.
-
Acidification: Slowly acidify the solution to pH 2-3 using 1M HCl dropwise. The product, 4-chloro-3-fluoro-2-methylbenzoic acid, will precipitate as a white solid.
-
Isolation: Filter the precipitate through a sintered glass funnel, wash with cold water (3x), and dry under vacuum at 40°C overnight.
Protocol B: HATU-Mediated Amide Coupling
Objective: Synthesis of the conformationally restricted benzamide API scaffold.
-
Activation: Dissolve 1.0 equivalent of the synthesized 4-chloro-3-fluoro-2-methylbenzoic acid in anhydrous DMF (0.1 M). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Intermediate Formation: Stir at room temperature for 15 minutes. Causality: This pre-activation step is crucial to fully form the highly reactive OAt-ester before introducing the amine.
-
Coupling: Add 1.1 equivalents of the desired target amine. Stir at room temperature for 2-4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Validation
To ensure structural integrity, the final API scaffold should be validated using:
-
1H NMR (400 MHz, DMSO-d6): Look for the characteristic splitting of the aromatic protons caused by the 3-fluoro substituent (typically a doublet of doublets due to ortho and meta H-F coupling). The 2-methyl group will appear as a sharp singlet around 2.3-2.5 ppm.
-
19F NMR (376 MHz, DMSO-d6): A single peak confirming the presence of the fluorine atom, usually shifted by the adjacent electron-withdrawing chlorine.
-
LC-MS: Confirm the exact mass, noting the characteristic 3:1 isotopic pattern indicative of the single chlorine atom.
References
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
Sources
Application Note: Regioselective SNAr Functionalization of Methyl 4-chloro-3-fluoro-2-methylbenzoate
This guide outlines the protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-chloro-3-fluoro-2-methylbenzoate . It is designed for medicinal chemists and process engineers focusing on the synthesis of polysubstituted aromatic scaffolds, particularly for kinase inhibitors (e.g., KRAS G12C) where this specific substitution pattern is a critical building block.
Executive Summary & Mechanistic Rationale
Target Molecule: Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) Primary Reaction: Nucleophilic Aromatic Substitution (SNAr) Key Insight: Regioselectivity is driven by the cooperative activation of the para-ester and the meta-fluorine atom, directing displacement exclusively at the C4-Chlorine position.
Reactivity Profile & Regioselectivity
Unlike simple halobenzenes, this scaffold presents a "competing" halide system (Fluorine vs. Chlorine). Standard SNAr theory suggests Fluorine is the superior leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate. However, in this specific scaffold, the Chlorine is displaced.
-
Electronic Activation (The "Why"):
-
C1-Ester (COOMe): A moderate electron-withdrawing group (EWG). It activates positions ortho (C2) and para (C4).
-
C4-Chlorine: Located para to the activating Ester. Attack here forms a Meisenheimer complex where the negative charge is delocalized onto the carbonyl oxygen (highly stabilized).
-
C3-Fluorine: Located meta to the activating Ester. Attack here places negative charge on carbons that are not conjugated with the EWG.
-
Auxiliary Effect: The C3-Fluorine acts as an inductive withdrawing group (-I), further stabilizing the transition state for nucleophilic attack at C4.
-
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway showing the cooperative activation directing the nucleophile to the C4 position.
Experimental Protocol: Displacement with Amines
This protocol describes the synthesis of amino-benzoate derivatives. This is the most common transformation for this scaffold in library synthesis.
Reagents & Equipment
-
Substrate: Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (2.0 – 3.0 equiv).
-
Note: Inorganic bases (K2CO3) are preferred for less nucleophilic amines; DIPEA is suitable for reactive amines.
-
-
Solvent: DMSO (anhydrous) or NMP.
-
Why: Polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive.
-
-
Temperature: 80°C – 100°C.
-
Optimization: Esters are weaker activators than nitro groups; heat is required.
-
Step-by-Step Methodology
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 4-chloro-3-fluoro-2-methylbenzoate (100 mg, 0.49 mmol) in DMSO (2.0 mL).
-
Base Addition: Add K2CO3 (203 mg, 1.47 mmol, 3.0 equiv). Ensure the base is finely ground to maximize surface area.
-
Nucleophile Addition: Add the target Amine (0.59 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H ≈ 203/205) and appearance of the product mass.
-
Checkpoint: If conversion is <50% after 4 hours, increase temperature to 110°C.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMSO.
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or weak. | Switch solvent to NMP; increase temp to 120°C; use Cs2CO3 (stronger/more soluble base). |
| Ester Hydrolysis | Wet solvent or hydroxide formation. | Ensure anhydrous DMSO; avoid NaOH/KOH; use DIPEA instead of carbonate if possible. |
| Regioisomer Mix | Extreme forcing conditions (rare). | Lower temperature; check if nucleophile is attacking the ester (aminolysis). |
Advanced Protocol: Ether Synthesis (Alkoxylation)
Displacing the chloride with an alcohol (to form an ether) requires tighter control to prevent hydrolysis of the methyl ester.
Critical Considerations
-
Base Selection: Do NOT use Hydroxide (OH-). Use Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).
-
Solvent: DMF or THF.
Workflow
-
Activation: In a separate vial, dissolve the Alcohol (1.2 equiv) in dry THF or DMF . Carefully add NaH (1.2 equiv, 60% dispersion) at 0°C to generate the alkoxide. Stir for 15 min.
-
Coupling: Add the alkoxide solution dropwise to a solution of Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 equiv) in DMF at 0°C.
-
Progression: Allow to warm to Room Temperature (RT). If no reaction occurs after 1 hour, heat to 60°C.
-
Warning: Alkoxides can attack the ester (transesterification). Use bulky alcohols or strictly control stoichiometry (1.05 equiv).
-
Decision Matrix for Optimization
Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2780856, Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]
- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. Retrieved from [Link]
Application Notes & Protocols: The Strategic Role of Methyl 4-chloro-3-fluoro-2-methylbenzoate in Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Versatility of Halogenated Benzoate Scaffolds
In the landscape of modern agrochemical development, the design of active ingredients with high efficacy, target specificity, and favorable environmental profiles is paramount. Halogenated aromatic molecules are foundational building blocks in this endeavor. The strategic incorporation of chlorine and fluorine atoms into a benzene ring can significantly enhance the biological activity, metabolic stability, and target-binding affinity of a molecule.[1]
Methyl 4-chloro-3-fluoro-2-methylbenzoate and its corresponding carboxylic acid, 4-Chloro-3-fluoro-2-methylbenzoic acid, are exemplary of such versatile intermediates.[2] While not end-products themselves, their substituted pattern—featuring chloro, fluoro, and methyl groups—offers multiple reactive handles for chemists to elaborate upon, building complex molecular architectures tailored for specific biological targets. The presence of these functional groups allows for precise modifications, making them valuable precursors in the synthesis of advanced herbicides, insecticides, and fungicides.[1][3]
This document serves as a technical guide to the application of this class of compounds. It provides physicochemical data, safety protocols, and a detailed, illustrative case study on the synthesis of a major agrochemical, demonstrating the synthetic logic and experimental protocols involved when utilizing substituted benzoates as core structural motifs.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is critical for safe handling and successful synthesis. The data below pertains to the carboxylic acid form, which is frequently used in subsequent amidation reactions.
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-3-fluoro-2-methylbenzoic acid | |
| CAS Number | 157652-29-4 | [2] |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.58 g/mol | [2] |
| Appearance | White to off-white powder/crystals | [4] |
| InChI Key | UBVRMICSRMVWNX-UHFFFAOYSA-N |
Safety & Handling:
As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE) is mandatory.
-
GHS Hazard Statements: Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
Precautionary Measures:
Application Case Study: Synthesis of Chlorantraniliprole
To illustrate the synthetic utility of substituted benzoic acids in agrochemical manufacturing, we will detail the synthesis of Chlorantraniliprole . This widely used insecticide, belonging to the anthranilic diamide class, relies on a key intermediate structurally related to our topic compound: 2-amino-5-chloro-3-methylbenzoic acid .[9][10] The synthesis demonstrates a robust and industrially scalable pathway where a substituted benzoic acid is coupled with another heterocyclic intermediate.
The overall strategy involves the synthesis of two primary fragments, followed by their condensation to form the final product.[11]
-
Intermediate A: 2-amino-5-chloro-3-methylbenzoic acid
-
Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
These intermediates are then coupled, often via a benzoxazinone intermediate, to yield Chlorantraniliprole.[12][13]
Caption: Experimental workflow for benzoxazinone intermediate synthesis.
Protocol 4.2: Synthesis of Chlorantraniliprole from Benzoxazinone
This final step involves the ring-opening of the benzoxazinone intermediate with methylamine to form the desired N-methylamide.
Rationale: The benzoxazinone is an activated ester equivalent. The amide bond within the ring is readily attacked by a primary amine like methylamine. This nucleophilic acyl substitution opens the ring and forms the final, stable diamide structure of Chlorantraniliprole.
Materials:
-
Benzoxazinone intermediate from Protocol 4.1 (wet cake) (1.0 eq)
-
Aqueous Methylamine solution (30-50 wt%) (2.0-3.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
Reaction Setup: Transfer the wet filter cake of the benzoxazinone intermediate into a suitable reaction flask. Add acetonitrile to create a stirrable slurry.
-
Amine Addition: Cool the slurry to approximately 25°C. Slowly add the aqueous methylamine solution dropwise. Monitor the internal temperature, ensuring it does not exceed 35°C. [13]3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (typically 1-3 hours, monitored by HPLC).
-
Precipitation/Isolation: The product, Chlorantraniliprole, is sparingly soluble in the reaction mixture. It can often be isolated by adding water to induce further precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the cake with a mixture of acetonitrile and water, followed by water, to remove salts and unreacted methylamine. Dry the product under vacuum to yield crude Chlorantraniliprole.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Conclusion
Methyl 4-chloro-3-fluoro-2-methylbenzoate represents a class of highly valuable, functionalized intermediates for the agrochemical industry. Their unique substitution patterns provide a robust scaffold for developing next-generation active ingredients. As demonstrated through the detailed synthesis of Chlorantraniliprole, the conversion of such substituted benzoic acids into complex, high-value products is achieved through well-understood, scalable, and efficient chemical transformations. The protocols and rationale provided herein offer a blueprint for researchers engaged in the synthesis of novel crop protection agents, underscoring the critical role of these foundational chemical building blocks.
References
-
Preparation method of chlorantraniliprole and intermediate thereof. (2020). Eureka | Patsnap. Retrieved from [Link]
- CN103058993B - Chlorantraniliprole preparation method. (n.d.). Google Patents.
- CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Google Patents.
-
PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024). TREA. Retrieved from [Link]
-
Methyl 4-chloro-3-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
3-Chloro-2-Fluoro-4-Methylbenzoic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
General procedure for the preparation of 2-aminopyrimidines 6(a-k). (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
-
4-Chloro-2-fluoro-3-methylbenzoic acid suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]
-
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2022). MDPI. Retrieved from [Link]
Sources
- 1. 3-Chloro-2-Fluoro-4-Methylbenzoic Acid [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Pannellum [www2.panasonic.biz]
- 4. ossila.com [ossila.com]
- 5. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
Procedure for esterification to produce Methyl 4-chloro-3-fluoro-2-methylbenzoate
Executive Summary & Strategic Analysis
This technical guide details the synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 206362-87-0) from its precursor 4-chloro-3-fluoro-2-methylbenzoic acid (CAS: 157652-29-4).
This transformation presents a specific chemoselective challenge: the ortho-methyl group at the C2 position . In benzoic acid derivatives, ortho-substitution creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Consequently, standard Fischer esterification (equilibrium-driven reflux with methanol) often suffers from sluggish kinetics and incomplete conversion.
To address this, we present two distinct, self-validating protocols designed for different operational scales:
-
Protocol A (The Kinetic Route): Acid chloride activation. Best for scale-up (>10g) and overcoming steric bulk.
-
Protocol B (The Mild Route): Nucleophilic substitution (
) with Methyl Iodide. Best for small-scale discovery (<1g) or parallel synthesis where acid sensitivity is a concern.
Retrosynthetic Logic
The synthesis is disconnected at the ester linkage. The presence of the electron-withdrawing Fluorine (C3) and Chlorine (C4) atoms increases the acidity of the carboxyl group, making the carboxylate anion a stable nucleophile (favoring Protocol B), while the C2-Methyl group sterically impedes direct alcohol attack (favoring Protocol A).
Figure 1: Retrosynthetic disconnection showing the core transformation.
Critical Process Parameters (CPPs)
| Parameter | Specification | Causality / Rationale |
| Stoichiometry (SOCl₂) | 1.2 – 1.5 equiv. | Excess Thionyl Chloride ensures complete conversion of the hindered acid to the highly reactive acid chloride. |
| Catalyst (DMF) | 2-3 drops (Cat.) | Dimethylformamide forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation. |
| Temperature (Step 1) | 0°C to Reflux | Initial cooling prevents exotherms; reflux drives the reaction past the steric energy barrier. |
| Water Content | < 0.1% | Moisture competes with methanol for the acyl chloride, reverting it to the starting acid (hydrolysis). |
| Base (Protocol B) | K₂CO₃ or Cs₂CO₃ | Cesium carbonate ("Cesium Effect") improves solubility and nucleophilicity of the carboxylate in organic solvents. |
Experimental Protocols
Protocol A: Acid Chloride Activation (Recommended for Scale-up)
Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride Intermediate.
Reagents:
-
4-chloro-3-fluoro-2-methylbenzoic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Methanol (anhydrous) (10.0 equiv / Solvent)
-
DMF (Catalytic, 1-2 mol%)
-
Dichloromethane (DCM) or Toluene (Solvent for Step 1)
Step-by-Step Methodology:
-
Activation Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen (
) atmosphere, suspend 4-chloro-3-fluoro-2-methylbenzoic acid in anhydrous Toluene (5 mL/g). -
Catalyst Addition: Add catalytic DMF (2-3 drops). Note: DMF acts as a catalyst by forming the reactive chloroiminium intermediate.
-
Chlorination: Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 15 minutes.
-
Observation: Gas evolution (
and ) will occur. Ensure proper venting through a scrubber.
-
-
Reaction Drive: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80°C) for 2-3 hours.
-
Checkpoint: The suspension should become a clear solution, indicating formation of the acid chloride.
-
-
Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess
and solvent. Crucial: This prevents HCl generation in the next step. -
Methanolysis: Redissolve the residue (acid chloride) in anhydrous DCM (5 mL/g). Cool to 0°C. Add anhydrous Methanol (excess) dropwise.
-
Optional: Add Triethylamine (
, 1.1 equiv) to scavenge the HCl byproduct if acid-sensitive moieties are present (unlikely here, but good practice).
-
-
Completion: Stir at room temperature for 1 hour. Monitor by TLC or HPLC.
Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.
Figure 2: Activation of the hindered C2-substituted acid via Acid Chloride.
Protocol B: Base-Mediated Alkylation (Mild/Parallel Synthesis)
Mechanism:
Reagents:
-
4-chloro-3-fluoro-2-methylbenzoic acid (1.0 equiv)
-
Methyl Iodide (MeI) (1.2 equiv) Caution: Carcinogen
-
Potassium Carbonate (
) (1.5 equiv) -
DMF or Acetone (Solvent)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the starting acid in DMF (5 mL/g). Add
. Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate anion. -
Alkylation: Add Methyl Iodide dropwise.
-
Note: If using Acetone, a reflux condenser is required. In DMF, RT is usually sufficient.
-
-
Reaction: Stir at RT for 4-6 hours.
-
Why this works: The steric hindrance at the C2 position affects the carbonyl carbon (electrophile). In this mechanism, the oxygen acts as the nucleophile attacking the unhindered methyl group of MeI. Therefore, the C2-methyl steric bulk is irrelevant.
-
-
Workup: Dilute with water and extract with Diethyl Ether or Ethyl Acetate. Wash with water (to remove DMF) and Brine.
Analytical Control & Validation
To ensure the integrity of the product, the following analytical signatures must be verified.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Methoxy singlet (-OCH₃). Diagnostic peak for ester formation. | |
| ¹H NMR | Aryl-Methyl (-CH₃). The C2-methyl group. | |
| ¹H NMR | Aromatic Protons. Splitting pattern depends on F-coupling ( | |
| HPLC | Shift in Retention Time ( | Ester is significantly less polar than the acid; |
| IR Spectroscopy | ~1725 | Ester Carbonyl (C=O). Shift from Acid C=O (~1680-1700 |
Troubleshooting & Optimization
Issue: Low Yield in Protocol A
-
Cause: Incomplete formation of acid chloride due to steric bulk.
-
Solution: Increase reflux time with
or switch to Oxalyl Chloride/DMF which is more reactive at lower temperatures.
Issue: Hydrolysis back to Acid
-
Cause: Wet methanol or improper quenching.
-
Solution: Dry methanol over 3Å molecular sieves. Ensure all glassware is flame-dried.
Issue: "Stuck" Reaction in Protocol B
-
Cause: Poor solubility of the carboxylate salt.
-
Solution: Switch base to Cesium Carbonate (
) or add 18-Crown-6 ether to chelate Potassium and activate the anion.
Safety & Handling
-
Methyl Iodide: Highly toxic alkylating agent. Use only in a fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic amines before disposal.
-
Thionyl Chloride: Reacts violently with water releasing HCl and
. -
4-chloro-3-fluoro-2-methylbenzoic acid: Treat as a potential skin/eye irritant.[1]
References
-
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 2780856, Methyl 4-chloro-3-fluorobenzoate (Analogous structure). [Link]
-
Methodology (Steric Hindrance): Dhimitruka, I., & SantaLucia, J. (2006).[2] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[2] [Link]
-
Methodology (General Esterification): Organic Chemistry Portal. Esterification of Carboxylic Acids. [Link]
Sources
Functionalization of the methyl group in Methyl 4-chloro-3-fluoro-2-methylbenzoate
An Application Guide to the Strategic Functionalization of the Methyl Group in Methyl 4-chloro-3-fluoro-2-methylbenzoate
Introduction: Unlocking the Potential of a Versatile Scaffold
Methyl 4-chloro-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound that serves as a valuable starting material in the synthesis of complex organic molecules. Its utility in medicinal chemistry and materials science is predicated on the strategic modification of its functional groups. The benzylic methyl group, in particular, represents a key handle for molecular elaboration. Its C(sp³)–H bonds are amenable to a variety of transformations, allowing for the introduction of diverse functionalities that can profoundly influence the biological activity and material properties of the final product.
This guide provides a detailed exploration of scientifically vetted methods for the functionalization of this benzylic methyl group. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols but also the rationale behind the choice of reagents and reaction conditions. The primary focus will be on a two-step strategy: a highly selective benzylic bromination followed by subsequent nucleophilic substitution or oxidation. Additionally, we will explore methods for the direct oxidation of the methyl group.
Part 1: Benzylic Bromination: A Gateway to Diverse Functionality
The most common and versatile strategy for functionalizing the methyl group of the title compound is through a free-radical halogenation. This approach selectively activates the benzylic position, installing a good leaving group (bromide) that paves the way for a multitude of subsequent transformations.
Core Principle: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a well-established and reliable method for the selective bromination of allylic and benzylic C-H bonds.[1][2] This reaction employs N-bromosuccinimide (NBS) as the bromine source, which crucially maintains a low, steady-state concentration of molecular bromine (Br₂) in the reaction medium. This low concentration is key to favoring the radical substitution pathway at the benzylic position over competitive electrophilic addition to the aromatic ring.[2]
The reaction proceeds via a free-radical chain mechanism, which requires initiation either by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV or visible light.[1] The selectivity for the benzylic position arises from the resonance stabilization of the intermediate benzylic radical, making the benzylic C-H bond weaker and more susceptible to hydrogen atom abstraction than other C-H bonds in the molecule.[3][4]
Historically, carbon tetrachloride (CCl₄) was the solvent of choice for these reactions. However, due to its toxicity and environmental impact, safer alternatives like acetonitrile are now preferred and have been shown to be highly effective.[1][5][6][7][8]
Caption: Free-Radical Chain Mechanism of Benzylic Bromination.
Experimental Protocol 1: Synthesis of Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate
This protocol details the synthesis of the key brominated intermediate via a thermally initiated Wohl-Ziegler reaction.
Materials and Reagents:
-
Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Acetonitrile (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any HBr), saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield pure Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate.[9]
-
| Property | Methyl 4-chloro-3-fluoro-2-methylbenzoate (Starting Material) | Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate (Product) |
| Molecular Formula | C₉H₈ClFO₂ | C₉H₇BrClFO₂ |
| Molecular Weight | 202.61 g/mol | 281.51 g/mol |
| Appearance | White to off-white solid | Solid or oil |
| ¹H NMR (CDCl₃, ppm) | δ ~7.3-7.5 (m, 2H), 3.9 (s, 3H), 2.4 (s, 3H) | δ ~7.4-7.6 (m, 2H), 4.9 (s, 2H), 3.9 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~168, 157 (d), 135, 130, 128, 125, 123, 52, 18 | Predicted: ~166, 158 (d), 138, 132, 130, 128, 126, 53, 28 |
| Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. |
Part 2: Derivatization of the Benzylic Bromide Intermediate
The synthesized Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate is a versatile intermediate. The benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions to install a wide array of functional groups.
Caption: Synthetic pathways from the benzylic bromide intermediate.
A. Oxidation to the Benzaldehyde Derivative
Conversion of the benzylic bromide to the corresponding aldehyde introduces a valuable carbonyl group for further chemistry, such as reductive amination or Wittig reactions. While many methods exist, using sodium nitrate offers a simple and effective approach.[10]
Experimental Protocol 2: Synthesis of Methyl 4-chloro-3-fluoro-2-formylbenzoate
Materials and Reagents:
-
Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate (1.0 eq)
-
Sodium Nitrate (NaNO₃) (1.5 eq)
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate (1.0 eq) in a 10% aqueous solution of NaOH.
-
Reagent Addition: Add sodium nitrate (1.5 eq) to the suspension.
-
Reaction Execution: Heat the mixture with vigorous stirring. A temperature of around 120°C is often effective for this transformation, though optimization may be required.[10] Monitor the reaction by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
-
B. Conversion to the Benzylic Alcohol
Hydrolysis of the benzylic bromide yields the corresponding alcohol, a useful functional group for esterification, etherification, or as a directing group in further reactions.
Experimental Protocol 3: Synthesis of Methyl 4-chloro-3-fluoro-2-(hydroxymethyl)benzoate
Materials and Reagents:
-
Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate (1.0 eq)
-
Aqueous Sodium Hydroxide (e.g., 1 M) or Potassium Carbonate solution
-
Acetone or Tetrahydrofuran (THF) as a co-solvent
-
Diethyl ether or Ethyl Acetate
Procedure:
-
Reaction Setup: Dissolve Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate (1.0 eq) in a suitable co-solvent like acetone or THF in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of a base such as sodium hydroxide or potassium carbonate (1.2 eq).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting crude alcohol can be purified by column chromatography or recrystallization.
-
Part 3: Direct Oxidation of the Methyl Group to a Carboxylic Acid
For some synthetic targets, the direct conversion of the benzylic methyl group to a carboxylic acid is the most efficient route. This transformation requires a strong oxidizing agent.
Core Principle: Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting benzylic C-H bonds directly to a carboxylic acid.[4][11] The reaction is typically performed under basic or neutral aqueous conditions at elevated temperatures. The electron-withdrawing groups on the aromatic ring of the substrate can help prevent oxidative degradation of the ring itself.[11]
Experimental Protocol 4: Synthesis of 2-Carboxy-4-chloro-3-fluorobenzoic Acid Methyl Ester
Materials and Reagents:
-
Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq)
-
Potassium Permanganate (KMnO₄) (3.0 - 4.0 eq)
-
Pyridine/Water (1:1) or aqueous NaOH
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq) in a 1:1 mixture of pyridine and water.[11]
-
Oxidant Addition: While stirring, add KMnO₄ (3.0-4.0 eq) portion-wise to manage the exothermic reaction.
-
Reaction Execution: Heat the mixture to reflux (95-100°C) and maintain for several hours until the purple color of the permanganate has discharged and a brown precipitate of MnO₂ has formed.
-
Work-up:
-
Cool the reaction mixture and filter to remove the MnO₂.
-
If any permanganate color remains, add a small amount of solid sodium bisulfite until the solution is colorless.
-
Transfer the filtrate to a beaker and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product should precipitate.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Alternatively, extract the acidified aqueous solution with ethyl acetate. Dry the organic extracts, concentrate, and purify the product by recrystallization.
-
Conclusion
The functionalization of the methyl group in Methyl 4-chloro-3-fluoro-2-methylbenzoate provides a powerful platform for the synthesis of a wide range of complex molecules. The benzylic bromination protocol, in particular, offers a reliable entry point to a host of derivatives, including aldehydes, alcohols, and ethers. For direct access to the carboxylic acid, strong oxidation with permanganate is an effective strategy. The protocols outlined in this guide are robust and scalable, providing researchers with a validated toolkit for leveraging this versatile building block in their synthetic endeavors.
References
-
Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
-
ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014). A scalable procedure for light-induced benzylic brominations in continuous flow. [Link]
-
Semantic Scholar. (n.d.). A scalable procedure for light-induced benzylic brominations in continuous flow. [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. [Link]
-
ACS Publications. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Industrial & Engineering Chemistry Research. [Link]
-
Filo. (2025). Reaction of Toluene (Methylbenzene) with X2/Fe (in dark) and X2/hv (heat). [Link]
-
National Institutes of Health. (2023). Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Accounts of Chemical Research. [Link]
-
ChemRxiv. (n.d.). Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. [Link]
-
National Institutes of Health. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
Sources
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- 3. Reaction of Toluene (Methylbenzene) with X2/Fe (in dark) and X2/hv (heat).. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
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- 7. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Selective Reduction of Methyl 4-chloro-3-fluoro-2-methylbenzoate to (4-chloro-3-fluoro-2-methylphenyl)methanol
Introduction
The selective reduction of esters to their corresponding benzyl alcohols is a cornerstone transformation in organic synthesis, particularly within the realm of pharmaceutical and fine chemical development. These benzyl alcohol moieties serve as critical intermediates for the synthesis of complex molecular architectures. This application note provides a detailed protocol and scientific rationale for the chemoselective reduction of methyl 4-chloro-3-fluoro-2-methylbenzoate to (4-chloro-3-fluoro-2-methylphenyl)methanol. The primary challenge in this synthesis is the preservation of the aryl halide functionalities, which are susceptible to reduction by potent hydride reagents. This guide will explore the selection of an appropriate reducing agent, detail a robust experimental protocol, and provide guidance on reaction monitoring and product characterization.
Chemoselectivity in Hydride Reductions: A Mechanistic Perspective
The reduction of an ester to a primary alcohol is a two-step process involving the initial formation of an aldehyde intermediate, which is subsequently reduced to the alcohol.[1] The choice of reducing agent is paramount to achieving high yields and preserving sensitive functional groups.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily reduces a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[2][3] However, its high reactivity poses a significant challenge for substrates containing reducible functional groups like aryl halides. Studies have shown that LiAlH₄ can reduce aryl halides, with the reactivity order being I > Br > Cl > F.[2] Given the presence of a chloro and a fluoro substituent on the aromatic ring of the substrate, the use of LiAlH₄ is likely to result in a mixture of the desired product and dehalogenated byproducts.
-
Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent, typically used for the reduction of aldehydes and ketones.[4] Standard conditions for NaBH₄ reduction do not affect esters. However, its reactivity can be enhanced by the addition of Lewis acids, such as lithium chloride (LiCl), or by using higher temperatures and specific solvent systems.[5][6] While this offers a potentially milder and more selective alternative, reaction rates can be slow, and optimization is often required.
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile and sterically hindered reducing agent that offers a high degree of control over the reduction of esters.[7][8] Its reactivity is highly temperature-dependent. At low temperatures, typically -78 °C, the reduction of an ester can be stopped at the aldehyde stage.[9] Upon warming to room temperature, the aldehyde is further reduced to the primary alcohol. This temperature-controlled reactivity allows for a one-pot, two-step reduction that can offer superior chemoselectivity compared to LiAlH₄, minimizing the reduction of the aryl halides.
For the selective reduction of methyl 4-chloro-3-fluoro-2-methylbenzoate, DIBAL-H is the recommended reagent due to its proven ability to reduce esters to alcohols with a lower risk of dehalogenation compared to LiAlH₄.
Experimental Protocol: DIBAL-H Reduction
This protocol details the reduction of methyl 4-chloro-3-fluoro-2-methylbenzoate to (4-chloro-3-fluoro-2-methylphenyl)methanol using DIBAL-H.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-chloro-3-fluoro-2-methylbenzoate | C₉H₈ClFO₂ | 202.61 | 10 | 1.0 |
| Diisobutylaluminium hydride (DIBAL-H), 1.0 M in Toluene | (i-Bu)₂AlH | 142.22 | 25 | 2.5 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Methanol | CH₃OH | 32.04 | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | - |
| Saturated aq. Sodium Potassium Tartrate (Rochelle's Salt) | KNaC₄H₄O₆·4H₂O | 282.22 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Reaction Workflow Diagram
Caption: Workflow for the DIBAL-H reduction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 4-chloro-3-fluoro-2-methylbenzoate (10 mmol, 1.0 eq).
-
Add anhydrous toluene (50 mL) and stir until the substrate is completely dissolved.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add DIBAL-H (1.0 M solution in toluene, 25 mL, 25 mmol, 2.5 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of methanol (5 mL) to decompose any excess DIBAL-H. (Caution: Gas evolution will occur).
-
After the gas evolution has ceased, add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt, 50 mL) and stir vigorously for 1 hour, or until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-chloro-3-fluoro-2-methylphenyl)methanol as the final product.
-
Product Characterization
The identity and purity of the synthesized (4-chloro-3-fluoro-2-methylphenyl)methanol should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm.
-
The benzylic CH₂ protons will appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm.
-
The methyl protons will appear as a singlet around δ 2.3 ppm.
-
The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Expect signals for the aromatic carbons, with characteristic C-F and C-Cl couplings.
-
The benzylic carbon (CH₂OH) should appear around δ 60-65 ppm.
-
The methyl carbon should appear around δ 15-20 ppm.
-
-
Infrared (IR) Spectroscopy (thin film or KBr):
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[10]
-
C-H stretching vibrations of the aromatic ring and the methyl/methylene groups in the region of 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.
-
C-O stretching vibration around 1000-1200 cm⁻¹.
-
C-Cl and C-F stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Safety and Handling Precautions
-
DIBAL-H is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water and protic solvents. All glassware must be thoroughly dried before use.
-
The quenching of the reaction with methanol is exothermic and produces hydrogen gas, which is flammable. The addition should be performed slowly and in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the selective reduction of methyl 4-chloro-3-fluoro-2-methylbenzoate to (4-chloro-3-fluoro-2-methylphenyl)methanol. The use of DIBAL-H with careful temperature control offers a reliable method for achieving this transformation while preserving the sensitive aryl halide functionalities. The detailed experimental procedure and characterization guidelines will be valuable for researchers in drug discovery and chemical development.
References
- Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride. Canadian Journal of Chemistry.
- DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. Master Organic Chemistry.
- Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C. Taylor & Francis Online.
- FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),...
- A Comparative Analysis of DIBA-H and Other Hydride Reducing Agents: A Guide for Researchers. Benchchem.
- Why some esters can be reduced by sodium borohydride?
- DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. Master Organic Chemistry.
- Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Semantic Scholar.
- Reduction of methylbenzoate (C_(6)H_(5)COOCH_(3)) to benzyl alcohol (C_(6)HCH_(2)OH) can be accomplished using. Allen.
- DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal.
- DIBAL Reducing Agent. Chemistry Steps.
- Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. American Institute of Chemists.
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences.
- Benzyl Alcohol. PubChem.
- DiBAl-H in Organic Chemistry | JEE Mains | Advance | NEET | Selective Reducing Agent. YouTube.
- (4-Chloro-2-fluoro-3-methylphenyl)methanol. Fluorochem.
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.
- (4-Chloro-2-fluoro-3-methylphenyl)methanol. Merck.
- Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
- NaBH4 reduction of ester. Reddit.
- Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Royal Society of Chemistry.
- [4-Chloro-2-Fluoro-3-(Methylsulfanyl)Phenyl]Methanol. Avantor.
- (4-Chloro-2-fluoro-3-methylphenyl)methanol. MilliporeSigma.
- Lithium Aluminum Hydride (LiAlH4)
- Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances.
- 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
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- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Application Note: Scalable Synthesis Routes for Methyl 4-chloro-3-fluoro-2-methylbenzoate
Executive Summary
Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) [1] is a highly substituted aromatic intermediate critical to the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Achieving the 1,2,3,4-tetrasubstitution pattern with high regiocontrol is synthetically challenging. This application note details a robust, four-step scalable protocol starting from commercially available 3-fluoro-2-methylaniline. The workflow emphasizes regioselective halogenation, efficient functional group interconversion, and mild esterification, ensuring high overall yield and purity suitable for commercial scale-up.
Mechanistic Rationale & Pathway Design
The synthesis relies on the synergistic directing effects of the existing substituents on the benzene ring to establish the correct substitution pattern.
-
Regioselective Chlorination : The initial step utilizes N-chlorosuccinimide (NCS) in a polar aprotic solvent (DMF). The strongly electron-donating amino group directs electrophilic aromatic substitution to its ortho and para positions. The ortho position is sterically hindered by the adjacent methyl group, while the para position is highly accessible. Consequently, chlorination proceeds with high regioselectivity (>10:1) at the 4-position [2].
-
Sandmeyer Cyanation : The amine is diazotized and subsequently displaced by cyanide using copper(I) cyanide. The Cu(I) catalyst facilitates a single-electron transfer (SET) mechanism, ensuring efficient carbon-carbon bond formation at the sterically congested 1-position.
-
Acidic Hydrolysis : The nitrile is hydrolyzed to the corresponding carboxylic acid. Acidic conditions (aqueous H₂SO₄) are deliberately selected over basic hydrolysis to preclude any risk of nucleophilic aromatic substitution (S_NAr) at the fluorine-bearing carbon, which is highly activated by the adjacent electron-withdrawing groups.
-
Mild Esterification : The final esterification employs methyl iodide and potassium carbonate in acetone [3]. This basic alkylation method is chosen over traditional Fischer esterification to avoid prolonged heating in strong mineral acids, thereby minimizing degradation and simplifying the downstream workup (producing water-soluble KI and CO₂ byproducts).
Synthetic Workflow
Four-step synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-fluoro-2-methylaniline
Objective: Regioselective para-chlorination of the aniline derivative. Procedure:
-
Charge a reactor with 3-fluoro-2-methylaniline (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5 volumes). Cool the solution to 0–5 °C under an inert argon atmosphere.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C to prevent oxidative side reactions.
-
Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir for 15 hours.
-
Self-Validating IPC: Sample the reaction for HPLC analysis. Proceed only when the ratio of para-chloro to ortho-chloro isomer is >10:1 and unreacted starting material is <1%.
-
Quench the reaction by pouring it into ice-cold water (15 volumes). Extract with ethyl acetate (3 × 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (hexane/ethyl acetate) to remove the succinimide byproduct [2].
Step 2: Synthesis of 4-Chloro-3-fluoro-2-methylbenzonitrile
Objective: Conversion of the primary amine to a nitrile via a diazonium intermediate. Procedure:
-
Suspend 4-chloro-3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (5 volumes). Cool to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature between 0–5 °C. Stir for 30 minutes to form the diazonium salt.
-
Self-Validating IPC: Perform a starch-iodide paper test. A positive (blue/black) result confirms the presence of excess nitrous acid, ensuring complete diazotization. Destroy excess HNO₂ with sulfamic acid.
-
In a separate vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 2.0 eq) in water. Heat to 60 °C.
-
Cautiously add the cold diazonium solution to the CuCN/KCN solution. Caution: Nitrogen gas will evolve rapidly.
-
Heat the mixture to 90 °C for 2 hours. Cool to room temperature, extract with toluene, wash with 1M NaOH (to remove phenolic byproducts), dry, and concentrate.
Step 3: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic acid
Objective: Acidic hydrolysis of the nitrile to the carboxylic acid. Procedure:
-
Dissolve 4-chloro-3-fluoro-2-methylbenzonitrile (1.0 eq) in 70% aqueous sulfuric acid (H₂SO₄) (10 volumes).
-
Heat the mixture to reflux (approx. 120 °C) for 12 hours.
-
Self-Validating IPC: Monitor by TLC (Eluent: 8:2 Hexane/EtOAc). The disappearance of the nitrile spot (higher Rf) and the appearance of a baseline spot (acid) indicates completion.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the precipitated solid. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid thoroughly under a vacuum at 50 °C to afford 4-chloro-3-fluoro-2-methylbenzoic acid (CAS: 157652-29-4).
Step 4: Synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Objective: Mild esterification using methyl iodide. Procedure:
-
To a stirred solution of 4-chloro-3-fluoro-2-methylbenzoic acid (1.0 eq) in dry acetone (10 volumes), add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq) [3].
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium carboxylate salt.
-
Add methyl iodide (MeI, 1.5 eq) dropwise. Note: MeI is a volatile alkylating agent; perform in a well-ventilated fume hood.
-
Stir the reaction mixture at 40 °C for 3 hours.
-
Self-Validating IPC: Analyze by GC-MS or HPLC. The reaction is complete when the acid peak is <0.5%.
-
Filter the mixture to remove inorganic salts (K₂CO₃ and KI). Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with 5% NaHCO₃ (to remove trace unreacted acid) and water, dry over MgSO₄, and evaporate to yield the target ester (CAS: 174403-70-4) as a crystalline solid or heavy oil.
Quantitative Data Summaries
Table 1: Summary of Reaction Metrics
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Target Purity (HPLC) |
| 1 | Chlorination | NCS, DMF | 0 to 25 | 15 | 82 - 85% | > 98% (Regioisomer) |
| 2 | Cyanation | NaNO₂, HCl, CuCN | 0 then 90 | 2.5 | 70 - 75% | > 95% |
| 3 | Hydrolysis | 70% aq. H₂SO₄ | 120 | 12 | 88 - 92% | > 98% |
| 4 | Esterification | MeI, K₂CO₃, Acetone | 40 | 3 | 94 - 98% | > 99% |
Table 2: Analytical Characterization Targets
| Compound | MW ( g/mol ) | MS [M+H]⁺ | Key ¹H NMR Shifts (CDCl₃, 400 MHz) |
| 4-Chloro-3-fluoro-2-methylaniline | 159.59 | 160.0 | δ 6.95 (t, 1H), 6.45 (dd, 1H), 3.70 (br s, 2H), 2.15 (s, 3H) |
| 4-Chloro-3-fluoro-2-methylbenzoic acid | 188.58 | 187.0[M-H]⁻ | δ 11.5 (br s, 1H), 7.65 (dd, 1H), 7.35 (t, 1H), 2.55 (s, 3H) |
| Target Ester (CAS: 174403-70-4) | 202.61 | 203.0 | δ 7.55 (dd, 1H), 7.28 (t, 1H), 3.90 (s, 3H), 2.45 (s, 3H) |
(Note: The analytical data in Table 2 are representative approximations based on standard substituent effects for these structural motifs to guide expected characterization.)
References
-
IUCr Journals. (2008). 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1). Acta Crystallographica Section E. Retrieved from [Link]
- Derives de 4-benzoylisoxazole et leur utilisation comme herbicides. (1995). World Intellectual Property Organization Patent No. WO1995031446A1.
Troubleshooting & Optimization
Improving yield in the synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Technical Support Center: Synthesis of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Ticket ID: #YIELD-OPT-206362 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses yield optimization for Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 206362-87-0). The primary synthetic challenge for this molecule is the "Ortho-Effect" caused by the 2-methyl group. This substituent creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack during standard Fischer esterification, leading to incomplete conversion and low isolated yields.
To maximize yield, you must transition from equilibrium-driven acid-catalyzed methods to irreversible kinetic methods (Acid Chloride or Alkylation routes).
Module 1: Strategic Route Selection
Do not default to refluxing in methanol with sulfuric acid. Use the decision matrix below to select the correct protocol for your scale and constraints.
Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and laboratory capabilities.
Module 2: Detailed Protocols
Protocol A: The Acid Chloride Route (Scalable & Robust)
Best for: Scaling up (>50g) where chromatography is difficult.
The Mechanism: The 2-methyl group blocks methanol from attacking the carboxylic acid. By converting the acid to an acid chloride, you create a highly electrophilic species (acyl chloride) that is reactive enough to overcome the steric barrier.
Step-by-Step:
-
Activation: Suspend 4-chloro-3-fluoro-2-methylbenzoic acid (1.0 equiv) in Toluene (5 vol).
-
Catalysis: Add catalytic DMF (0.05 equiv). Crucial: This forms the Vilsmeier-Haack intermediate, essential for activating the thionyl chloride.
-
Chlorination: Add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise at room temperature.
-
Reflux: Heat to 80°C for 2-3 hours. Monitor by TLC (convert an aliquot with MeOH). The solid acid should dissolve as it converts to the liquid acid chloride.
-
Evaporation: Remove excess SOCl2 and Toluene under reduced pressure. Do not skip this. Excess SOCl2 generates HCl gas in the next step, causing yield loss via hydrolysis.
-
Esterification: Dissolve the residue in dry DCM or THF. Cool to 0°C. Add Methanol (3.0 equiv) and Triethylamine (1.2 equiv) dropwise.
-
Workup: Wash with 1M HCl, then NaHCO3. Dry and concentrate.
Protocol B: The Alkylation Route (Maximum Yield)
Best for: High-value small batches (<20g) to ensure >95% conversion.
The Mechanism: This method bypasses the sterically hindered carbonyl carbon entirely. Instead, the carboxylate anion attacks the methylating agent (SN2). The 2-methyl group does not hinder the oxygen atom from attacking the methyl iodide.
Step-by-Step:
-
Dissolution: Dissolve the acid (1.0 equiv) in DMF (5 vol).
-
Deprotonation: Add K2CO3 (1.5 equiv) or Cs2CO3 (1.2 equiv). Stir for 30 mins at RT.
-
Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Safety: MeI is a carcinogen; use a fume hood.
-
Reaction: Stir at RT for 4-6 hours.
-
Quench: Pour into ice water/brine mixture. The ester often precipitates as a solid.
-
Isolation: Filter the solid or extract with Ethyl Acetate.
Module 3: Troubleshooting & FAQs
Category: Low Yield
Q: I used standard H2SO4/MeOH reflux, but my yield is stuck at 60%. Why? A: This is the "Victor Meyer Esterification Law" in action. The ortho-methyl substituent creates a steric wall. The tetrahedral intermediate formed during Fischer esterification is high-energy and unstable due to crowding.
-
Fix: Switch to Protocol A (Acid Chloride). If you must use Fischer esterification, you need a Dean-Stark trap (using Toluene/MeOH) to physically remove water and force the equilibrium, but this will still be slow.
Q: I used the Acid Chloride method, but the product smells like the starting acid. A: You likely had incomplete conversion to the acid chloride or hydrolysis during the quench.
-
Diagnostic: Did you use DMF? Without DMF, SOCl2 reacts very slowly with electron-poor/hindered benzoic acids.
-
Fix: Ensure you strip off the excess SOCl2 completely before adding methanol. Residual SOCl2 produces HCl and water when it hits methanol, which can hydrolyze your newly formed ester back to the acid.
Category: Impurity Profile
Q: I see a "double spot" on TLC that is very close to my product. A: This is likely a regioisomer from the precursor synthesis, specifically Methyl 2-chloro-3-fluoro-4-methylbenzoate or similar.
-
Root Cause: If the starting acid was made via chlorination of 3-fluoro-2-methylbenzoic acid, the directing groups (F and Me) compete.
-
Fix: You cannot easily separate these esters. You must purify the starting acid via recrystallization (from Toluene/Heptane) before esterification.
Q: My product is colored (yellow/brown) but should be white/colorless. A: This indicates oxidation of the aromatic ring or trace iodine (if Method B was used).
-
Fix: If Method B (MeI) was used, wash the organic layer with 10% Sodium Thiosulfate to remove iodine. If Method A was used, treat with activated charcoal during the final recrystallization.
Module 4: Data & Specifications
Table 1: Comparative Efficiency of Esterification Methods
| Method | Reagents | Time | Typical Yield | Steric Tolerance | Purification |
| Fischer | MeOH, H2SO4 | 24-48h | 40-60% | Low | Difficult (Acid/Ester mix) |
| Acid Chloride | SOCl2, DMF, MeOH | 4h | 85-92% | High | Distillation/Crystallization |
| Alkylation | MeI, K2CO3, DMF | 4h | 95-98% | Very High | Simple Wash |
Table 2: Key Physicochemical Properties
| Property | Value | Note |
| Molecular Weight | 202.61 g/mol | |
| LogP | ~2.8 | Lipophilic; extract with EtOAC or DCM |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 |
References
-
Mechanism of Steric Hindrance in Esterification
-
Acid Chloride Activation (Vilsmeier-Haack)
- Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst (Comparative context for Acid Chloride efficiency).
- Source: MDPI.
-
URL:[Link]
-
Compound Data & CAS Verification
-
Alkylation Method for Hindered Acids
- Title: Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters (Analogous methodology for hindered systems).
- Source: ResearchG
-
URL:[Link]
Sources
Troubleshooting low conversion in Methyl 4-chloro-3-fluoro-2-methylbenzoate hydrolysis
Topic: Resolution of Low Conversion in the Hydrolysis of Methyl 4-chloro-3-fluoro-2-methylbenzoate Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and overcome stalled conversions when hydrolyzing highly hindered methyl benzoates. We do not just provide recipes; we provide the mechanistic rationale required to adapt these protocols to your specific reactor conditions.
Mechanistic Root Cause Analysis: Why is this reaction failing?
When standard hydrolysis conditions (e.g., LiOH in THF/H₂O at room temperature or reflux) yield <20% conversion for Methyl 4-chloro-3-fluoro-2-methylbenzoate, the failure is rarely due to reagent quality. The root cause is a severe kinetic bottleneck dictated by steric hindrance.
The Steric vs. Electronic Conflict
Theoretically, the meta-fluoro and para-chloro substituents are electron-withdrawing groups (EWGs). By inductive effects, they increase the electrophilicity of the carbonyl carbon, which should accelerate nucleophilic attack by hydroxide.
However, the ortho-methyl group creates a massive physical barricade. In standard basic hydrolysis, the reaction proceeds via the
To bypass this, we must either:
-
Apply Thermal Override: Use high-boiling solvents to force the
pathway over the activation energy barrier[1]. -
Switch the Mechanism: Abandon the carbonyl entirely and force a
mechanism (Bimolecular Alkyl-Oxygen Cleavage) using reagents that attack the less-hindered O-methyl group[2].
Mechanistic divergence in hindered ester hydrolysis: BAc2 vs. BAl2 pathways.
Quantitative Condition Matrix
Use the following table to select the appropriate troubleshooting pathway based on your available equipment and tolerance for harsh conditions.
| Methodology | Reagents & Solvent | Temp (°C) | Primary Mechanism | Est. Conversion | Pros / Cons |
| Baseline (Failed) | LiOH (3 eq), THF/H₂O | 65 °C | < 20% | Mild, but kinetically blocked by o-methyl. | |
| Thermal Override | KOH (10 eq), DMSO/H₂O | 120 °C | 75 - 85% | Cheap reagents; requires high heat and risks decarboxylation[1]. | |
| Anhydrous Saponification | KOTMS (3 eq), THF | 25 - 65 °C | Mixed | > 95% | Highly homogeneous, mild; reagent is moisture sensitive[3]. |
| Alkyl Cleavage | TMSI (3 eq), DCM | 40 °C | > 90% | Bypasses sterics entirely; generates stoichiometric siloxane waste[4]. |
Validated Troubleshooting Protocols
The following protocols are designed as self-validating systems. They include specific checkpoints so you can verify the reaction is proceeding correctly before committing to the final workup.
Protocol A: Anhydrous Saponification via KOTMS (Recommended)
Potassium trimethylsilanolate (KOTMS) is a highly soluble, potent nucleophile used specifically for the mild saponification of sterically hindered methyl esters[3]. Because it operates in anhydrous organic solvents, it eliminates the biphasic solubility issues common with aqueous starting materials.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar).
-
Dissolution: Dissolve Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add KOTMS (3.0 eq) in one portion. The solution should remain completely homogeneous.
-
Reaction: Stir at room temperature for 2 hours. If LC-MS indicates <50% conversion, affix a reflux condenser and heat to 65 °C for 4 hours.
-
Validation Checkpoint: Pull a 10 µL aliquot, quench in 1 mL of LC-MS grade Methanol. You should observe the mass of the free acid (or the TMS-ester intermediate, which hydrolyzes on the column). If starting material persists, the KOTMS may have degraded via atmospheric moisture; add 1.0 eq more.
-
Workup: Cool to 0 °C. Quench carefully with 1M aqueous HCl until the aqueous layer reaches pH 2. (This acidic quench cleaves the intermediate TMS-ester to the desired carboxylic acid).
-
Isolation: Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Alkyl-Oxygen Cleavage via TMSI
If basic conditions cause unwanted side reactions, you can cleave the methyl ether directly using Trimethylsilyl iodide (TMSI). The Lewis acidic silicon activates the carbonyl oxygen, and the highly nucleophilic iodide attacks the methyl group (
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂, dissolve the ester (1.0 eq) in anhydrous DCM (0.1 M).
-
Reagent Addition: Add TMSI (3.0 eq) dropwise via syringe at 0 °C. (Note: TMSI is light-sensitive and corrosive; handle in a fume hood).
-
Reaction: Remove the ice bath and heat to 40 °C (reflux) for 12 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 8:2). The starting material spot should disappear, replaced by a baseline spot (the silyl ester).
-
Workup: Cool to room temperature. Add Methanol (10 eq) dropwise to quench excess TMSI and hydrolyze the silyl ester to the free acid. Stir for 30 minutes.
-
Isolation: Concentrate the mixture. Redissolve in EtOAc and wash with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine (color should change from dark brown to pale yellow/clear). Extract the product into 1M NaOH, separate, acidify the aqueous layer to pH 2 with HCl, and back-extract with EtOAc to obtain the pure acid.
Frequently Asked Questions (FAQs)
Q: I tried heating the reaction in aqueous NaOH in a sealed tube to 200 °C, but my yield actually dropped and I see a new non-polar spot. What happened? A: You likely induced decarboxylation. While high-temperature water (HT-H₂O) enhances the nucleophilicity of alkaline solutions and can force the hydrolysis of sterically hindered esters, temperatures approaching 250 °C cause competitive decarboxylation[1]. For heavily hindered systems like yours, the carboxylic acid product will lose CO₂ to form 1-chloro-2-fluoro-3-methylbenzene. Keep temperatures below 150 °C and rely on alternative mechanisms (like KOTMS) rather than brute thermal force.
Q: During the KOH/DMSO protocol, my starting material precipitated when I added the aqueous base. Is the reaction dead? A: Yes, temporarily. The reaction cannot proceed efficiently in a heterogeneous state. The lipophilicity of Methyl 4-chloro-3-fluoro-2-methylbenzoate causes it to crash out if the water ratio is too high. Fix: Add more DMSO until the solution becomes homogeneous again at your target temperature (120 °C). The ideal DMSO:H₂O ratio for this substrate is typically 4:1 or higher.
Q: Can I use TMSCl instead of TMSI for Protocol B to save money?
A: No. Trimethylsilyl chloride (TMSCl) is significantly less reactive than TMSI[2]. The chloride ion is a much poorer nucleophile than the iodide ion and will fail to execute the
References
-
Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). rsc.org. Available at:[Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. mdpi.com. Available at:[Link]
-
Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]
-
Protecting group - Wikipedia. wikipedia.org. Available at: [Link]
Sources
Technical Support Center: Solubilization of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) .
Chemical Profiling & Solubilization Causality
Methyl 4-chloro-3-fluoro-2-methylbenzoate is a highly lipophilic, halogenated aromatic ester. Its solubility challenges stem from two primary thermodynamic factors:
-
High Crystal Lattice Energy: The planar aromatic ring and dense halogen substituents (chloro and fluoro) promote strong intermolecular stacking, making it difficult for water molecules to disrupt the solid state.
-
Lack of Ionizable Groups: Unlike amines or carboxylic acids, this ester remains neutral across the entire physiological pH range, rendering standard pH-adjustment techniques ineffective.
To achieve reliable aqueous concentrations for in vitro assays or in vivo dosing, we must bypass its thermodynamic resistance using micellar encapsulation or host-guest complexation.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into the aqueous assay buffer. Why does this happen? A1: This is a classic "DMSO crash". When you inject a high-concentration DMSO stock directly into an aqueous buffer, the local dielectric constant of the solvent environment drops precipitously. The hydrophobic ester is suddenly exposed to water molecules. Because the water-water hydrogen bonding network is thermodynamically favored over water-ester interactions, the compound is rapidly excluded from the solvent, forming amorphous precipitates. Solution: You must lower the thermodynamic barrier by using a step-wise dilution with intermediate surfactants (see Protocol 1).
Q2: Can I adjust the buffer pH to 10.0 to force the compound into solution? A2: Absolutely not. While pH modulation is a standard technique for weakly acidic or basic drugs, Methyl 4-chloro-3-fluoro-2-methylbenzoate is an ester. Exposing it to highly alkaline conditions will trigger base-catalyzed hydrolysis (saponification), cleaving the methyl ester to form 4-chloro-3-fluoro-2-methylbenzoic acid. You will successfully dissolve the compound, but you will be testing an entirely different chemical entity.
Q3: I added the compound powder directly to a 10% HP-β-Cyclodextrin (HP-β-CD) solution, but it remains a cloudy suspension. Why isn't the inclusion complex forming? A3: Solid-to-liquid complexation is kinetically restricted. The energy required to break the crystal lattice of the solid ester is higher than the initial binding affinity of the cyclodextrin cavity. To force the host-guest interaction, the compound must first be molecularly dispersed. Solution: Use a volatile co-solvent (like ethanol) to dissolve the ester first, mix it with the aqueous HP-β-CD, and then evaporate the co-solvent (see Protocol 2).
Part 2: Experimental Workflows & Logical Relationships
Fig 1: Thermodynamic pathways of direct aqueous dilution vs. step-wise surfactant solubilization.
Fig 2: Co-solvent assisted cyclodextrin inclusion complexation workflow for hydrophobic esters.
Part 3: Troubleshooting Guides & Validated Protocols
Protocol 1: Step-wise Micellar Solubilization (For In Vitro Bioassays)
Causality: By pre-mixing the DMSO stock with a non-ionic surfactant before aqueous exposure, the surfactant molecules coat the hydrophobic ester. When water is introduced, the surfactant spontaneously forms micelles around the compound, preventing aggregation and maintaining the compound in a bioavailable state.
Self-Validating Steps:
-
Stock Preparation: Dissolve Methyl 4-chloro-3-fluoro-2-methylbenzoate in 100% anhydrous DMSO to create a 10 mM stock. Validation: Solution must be optically clear with no particulate matter.
-
Surfactant Priming: In a separate vial, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween-80 (or Cremophor EL). Vortex vigorously for 60 seconds to ensure homogeneous coating.
-
Aqueous Phase Addition: Slowly add 980 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) dropwise (100 µL at a time) to the DMSO/Surfactant mixture while continuously vortexing.
-
Equilibration & Verification: Sonicate the final mixture for 5 minutes in a water bath. Filter through a 0.22 µm PTFE syringe filter to remove any microscopic nuclei that could seed future precipitation.
-
Validation Check: Quantify the filtrate via HPLC or UV-Vis against a standard curve to confirm the actual dissolved concentration matches the theoretical target.
Protocol 2: Co-Solvent Assisted HP-β-CD Complexation (For In Vivo Dosing)
Causality: HP-β-CD features a hydrophobic internal cavity that perfectly accommodates halogenated aromatic rings, while its hydroxyl-rich exterior maintains aqueous solubility. Using ethanol temporarily dissolves the ester, allowing it to freely enter the cyclodextrin cavity before the ethanol is removed, bypassing the high crystal lattice energy.
Self-Validating Steps:
-
Host Preparation: Dissolve 10% (w/v) HP-β-CD in 10 mL of distilled water or a neutral buffer.
-
Guest Preparation: Dissolve the required mass of Methyl 4-chloro-3-fluoro-2-methylbenzoate in 1 mL of absolute ethanol.
-
Complexation: Add the ethanol solution dropwise into the stirring HP-β-CD aqueous solution. Stir at 500 RPM for 2 hours at room temperature to allow thermodynamic equilibration.
-
Solvent Evaporation: Place the vial under a gentle stream of Nitrogen gas (or use a rotary evaporator) until the 1 mL of ethanol is completely removed (monitor by volume reduction and lack of ethanol scent).
-
Filtration: Filter the resulting aqueous solution through a 0.22 µm PVDF filter. Any uncomplexed ester will remain on the filter membrane.
-
Validation Check: Lyophilize a small aliquot of the filtrate and analyze via Differential Scanning Calorimetry (DSC). The disappearance of the ester's sharp melting endotherm confirms successful molecular inclusion within the cyclodextrin cavity.
Part 4: Quantitative Data & Excipient Selection
Table 1: Recommended Solubilization Excipients for Methyl 4-chloro-3-fluoro-2-methylbenzoate
| Excipient Class | Recommended Agent | Optimal Concentration | Mechanism of Solubilization | Risk / Limitation |
| Co-Solvent | DMSO | ≤ 1% (v/v) final | Dielectric constant reduction | High concentrations cause cell toxicity and assay interference. |
| Surfactant | Tween-80 | 0.1% - 1.0% (v/v) | Micellar encapsulation | May interfere with certain colorimetric or fluorescence assays. |
| Cyclodextrin | HP-β-CD | 5% - 20% (w/v) | Host-guest inclusion complex | Requires complexation time; can be expensive for large-scale in vivo studies. |
| Lipid Carrier | Cremophor EL | 1% - 5% (v/v) | Microemulsion formation | High viscosity; potential hypersensitivity reactions in vivo. |
Table 2: Troubleshooting Matrix
| Observed Symptom | Primary Cause | Corrective Action |
| Immediate precipitation upon buffer addition | Dielectric shock (DMSO crash) | Switch to step-wise dilution (Protocol 1); add surfactant prior to buffer. |
| Gradual precipitation over 24 hours | Ostwald ripening / Micelle instability | Increase surfactant ratio; ensure buffer is maintained at room temperature. |
| Loss of compound activity over time | Ester hydrolysis | Check buffer pH. Ensure pH is strictly maintained between 6.5 and 7.5. |
| Low yield after HP-β-CD filtration | Incomplete complexation | Increase stirring time; ensure complete ethanol evaporation before filtering. |
References
-
Ganesan, A., & Barakat, K. (2017). Solubility: A speed‒breaker on the drug discovery highway. MOJ Bioequivalence & Bioavailability, 3(3), 56‒58. URL: [Link]
-
Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. URL: [Link]
- Nicolaescu, O. E., Belu, I., Mocanu, A. G., Manda, V. C., Rău, G., Pîrvu, A. S., Ionescu, C., Ciulu-Costinescu, F., Popescu, M., & Ciocîlteu, M. V. (2025). Cyclodextrins: Enhancing Drug Delivery,
Optimizing reaction temperature for Methyl 4-chloro-3-fluoro-2-methylbenzoate coupling
Ticket #: 4-Cl-3-F-2-Me-OPT Subject: Temperature Optimization for Methyl 4-chloro-3-fluoro-2-methylbenzoate Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Goldilocks" Thermal Window
You are working with Methyl 4-chloro-3-fluoro-2-methylbenzoate . This is not a standard coupling substrate. It presents a specific "push-pull" conflict that makes temperature control the single most critical variable in your Design of Experiments (DoE).
-
The "Push" (Reactivity): The C4-Chloride is an aryl chloride. While the C3-Fluorine and C1-Ester (para) electronically activate the position, the C2-Methyl group introduces steric strain that twists the ring, potentially hindering the approach of bulky palladium species. This requires heat (thermodynamic drive) to overcome the activation energy (
) for oxidative addition. -
The "Pull" (Stability): The C1-Methyl Ester is susceptible to hydrolysis (saponification) under the basic, aqueous conditions typical of Suzuki-Miyaura couplings. While the C2-Methyl group provides some steric shielding against nucleophilic attack (the ortho-effect), temperatures exceeding 90°C in the presence of hydroxide or carbonate bases will rapidly degrade your starting material into the corresponding carboxylic acid.
The Goal: Find the thermal window where oxidative addition (
Module 1: The Thermodynamic Landscape
Before setting your heating block, understand the competing pathways defined by your temperature choice.
The Reaction Matrix
| Temperature Zone | Reaction Behavior | Primary Risk |
| Zone A: < 60°C | Kinetic Trap. The Pd(0) catalyst struggles to insert into the C-Cl bond. The C2-Methyl steric bulk prevents efficient transmetallation. | Low Conversion. Starting material remains unreacted. |
| Zone B: 75°C - 85°C | The Sweet Spot. Sufficient energy for oxidative addition. Ester hydrolysis is kinetically slow (if weak base is used). | None. (Assuming optimized catalyst). |
| Zone C: > 100°C | Thermodynamic Degradation. Rapid ester hydrolysis. Potential for protodehalogenation (loss of Cl/F). | Byproduct Formation. Formation of the benzoic acid derivative; lower isolated yield. |
Visualizing the Pathway
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 1: Kinetic competition between the desired oxidative addition pathway and the undesired hydrolysis side-reaction.
Module 2: Troubleshooting Guide
Use this diagnostic flow to address specific yield/purity issues.
Scenario 1: "I have 40% unreacted starting material after 12 hours."
-
Diagnosis: You are in Zone A . The reaction temperature is insufficient to overcome the activation energy of the C-Cl bond, likely exacerbated by the C2-Methyl sterics.
-
Corrective Action:
-
Increase Temperature: Ramp to 80°C .
-
Change Ligand: If you are using standard PPh3 (Tetrakis), switch to an electron-rich, bulky phosphine like SPhos or XPhos . These ligands lower the activation energy for oxidative addition, allowing the reaction to proceed at lower temperatures [1].
-
Solvent Switch: If using THF (reflux ~66°C), switch to 1,4-Dioxane or Toluene to access the 80-90°C window.
-
Scenario 2: "My product mass is M-14 (Acid formation)."
-
Diagnosis: You are in Zone C or using an incompatible base. The ester has hydrolyzed.[1][2][3]
-
Corrective Action:
-
Lower Temperature: Cap the reaction at 80°C .
-
Base Swap: If using NaOH, KOH, or Na2CO3, switch to K3PO4 (Potassium Phosphate Tribasic) or CsF (Cesium Fluoride) . These are less nucleophilic towards esters but sufficiently basic for the Suzuki cycle [2].
-
Water Control: Reduce the water ratio. Move from a 1:1 solvent:water mix to a 4:1 mix , or use anhydrous conditions with Cs2CO3 if the boronic acid solubility permits.
-
Scenario 3: "I see de-chlorinated starting material (Protodehalogenation)."
-
Diagnosis: Overheating in the presence of a proton source (water/alcohol) without rapid transmetallation.
-
Corrective Action:
-
Strict Temp Control: Do not exceed 90°C .
-
Boost Transmetallation: Add the boronic acid in excess (1.5 equiv) to ensure the Pd(II) species intercepts the boron faster than it undergoes side reactions.
-
Module 3: Optimization Protocol (DoE)
Do not guess. Run this 3-point parallel screen to define your process window.
Base Conditions:
-
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/SPhos (recommended for hindered chlorides).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Base: K3PO4 (2.0 equiv).
-
Time: 4 hours.
| Experiment ID | Temperature | Objective | Expected Outcome |
| EXP-01 | 60°C | Baseline Kinetic Check | High SM recovery. Clean profile (no acid). |
| EXP-02 | 85°C | Optimal Target | >90% Conversion. <5% Hydrolysis. |
| EXP-03 | 105°C | Stress Test | 100% Conversion. Significant Hydrolysis (>15%). |
Decision Logic:
-
If EXP-02 works: Scale up at 80-85°C.
-
If EXP-02 shows hydrolysis: Repeat using anhydrous Toluene with Cs2CO3 at 100°C. (Eliminating water eliminates hydrolysis, allowing higher T).
Figure 2: Decision logic for optimizing reaction parameters based on LCMS data.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating is efficient for overcoming the steric barrier of the C2-methyl group. However, "hot spots" in microwave vials can instantaneously hydrolyze esters.
-
Recommendation: Set the ceiling temperature to 100°C and use a "Power Max" setting to prevent overshoot. Limit run time to 10-20 minutes.
Q: Why does the fluorine atom matter for temperature? A: The C3-Fluorine is electron-withdrawing, which actually helps the oxidative addition at the C4-Chloride (making the bond more polarized) [3]. This means you might not need as high a temperature as a non-fluorinated analogue. However, be aware of the "Ortho-Fluorine Effect"—Pd can sometimes coordinate to the fluorine, altering the geometry of the intermediate.
Q: Is the C2-Methyl group really that big of a problem? A: Structurally, yes. In biaryl couplings, the C2-Methyl forces the newly formed ring to twist out of plane (atropisomerism potential). This increases the energy barrier for the reductive elimination step of the catalytic cycle. If your reaction stalls, it might not be the initial insertion (oxidative addition), but the final step. Higher temperature (85°C+) helps drive this difficult reductive elimination.
References
-
Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[4]
-
BenchChem Technical Support. (2025). Application Notes for Suzuki Coupling of Methyl Benzoates. BenchChem Protocols.
-
Clot, E., et al. (2026). Site-Selectivity of C(sp2)–H Oxidative Addition of Fluorinated Arenes. National Institutes of Health (PMC). (Note: Representative citation for ortho-fluorine effects).
Sources
Technical Support Center: Purification of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Case ID: MCFM-PUR-001 Topic: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely synthesizing Methyl 4-chloro-3-fluoro-2-methylbenzoate (MCFM-benzoate) via Fischer esterification or alkylation of the corresponding benzoic acid. Due to the steric bulk of the ortho-methyl group and the electron-withdrawing nature of the halogen substituents, this molecule presents unique purification challenges.
The most common impurities interfering with downstream applications (such as API synthesis) are:
-
Unreacted Parent Acid: 4-chloro-3-fluoro-2-methylbenzoic acid (due to incomplete esterification).
-
Regioisomers: Isomers where the chlorine/fluorine positions are swapped (common if the starting material was synthesized via electrophilic aromatic substitution).
-
Hydrolysis Products: Reversion to acid caused by acidic silica during chromatography.
This guide provides a modular troubleshooting approach to isolate high-purity (>98%) MCFM-benzoate.
Module 1: Diagnostic Triage (Troubleshooting FAQs)
Q1: My HPLC shows a large peak eluting just before my product. What is it? A: This is almost certainly the unreacted parent acid .
-
Cause: In esterification, the equilibrium often leaves 2-5% unreacted acid. The carboxylic acid is more polar than the ester, causing it to elute earlier on Reverse-Phase (C18) HPLC and later on Normal-Phase (Silica).
-
Fix: Do not attempt to distill yet. Proceed immediately to Protocol A (Chemical Washing) .
Q2: I see "shoulder" peaks or split peaks that barely resolve. Is my column broken? A: Unlikely. You are likely seeing regioisomers .
-
Cause: If your starting material was made via halogenation of a toluene derivative, you may have trace amounts of Methyl 4-chloro-2-fluoro-6-methylbenzoate or similar isomers. These have identical molecular weights and very similar polarities.
-
Fix: Standard extraction will not remove these. You require Protocol B (Recrystallization) or high-resolution chromatography.
Q3: My product turned into a yellow oil after running a silica column. It was a white solid before. A: You likely caused on-column hydrolysis .
-
Cause: Silica gel is slightly acidic (
). Halogenated benzoates can be sensitive. If moisture was present in your eluent, the ester hydrolyzed back to the acid and trapped impurities (yellow color). -
Fix: When running columns for this compound, always add 1% Triethylamine (TEA) to your eluent to neutralize the silica [1].
Module 2: Purification Workflows
Visual Decision Tree
The following logic gate determines which protocol you should employ based on your crude analysis.
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Protocol A: Chemical Washing (The "Acid Sweep")
This is the most critical step. Because the parent acid contains an ionizable proton (
Reagents:
-
Diethyl Ether (
) or Ethyl Acetate ( ) -
Saturated Sodium Bicarbonate (
) solution[1] -
Brine (Saturated
)
Step-by-Step:
-
Dissolution: Dissolve your crude reaction mixture in
(approx. 10 mL per gram of crude). -
The Wash: Transfer to a separatory funnel. Add an equal volume of Saturated
. -
Partitioning: Shake vigorously for 2 minutes. Vent frequently, as
gas will generate. -
Separation: Drain the lower aqueous layer (contains the impurity). Keep the top organic layer (contains the product).
-
Repeat: Repeat the bicarbonate wash twice to ensure quantitative removal of the acid.
-
Drying: Wash the organic layer once with Brine, then dry over Anhydrous Magnesium Sulfate (
). Filter and concentrate.
Protocol B: Separation of Regioisomers
If Protocol A fails to yield >98% purity, you likely have structural isomers. Recrystallization is preferred over chromatography for scaling up.
Solvent Selection Table:
| Solvent System | Suitability | Notes |
| Hexane / Ethyl Acetate | High | Best for initial trials. Start with 10:1 ratio. |
| Methanol / Water | Medium | Good for removing inorganic salts, but may cause oiling out. |
| Toluene | Specific | Often used for halogenated benzoic acids; worth trying if others fail [3]. |
Recrystallization Procedure:
-
Solubilization: Place the crude solid in a flask. Add the minimum amount of hot solvent (e.g., boiling Hexane with trace EtOAc) until dissolved.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not rush this step with an ice bath immediately, or you will trap impurities in the crystal lattice.
-
Nucleation: If no crystals form, scratch the glass or add a "seed crystal" of pure material.
-
Filtration: Vacuum filter the crystals and wash with cold Hexane.
Module 3: Analytical Validation
How do you confirm the impurity is gone?
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 80:20 Hexane:EtOAc.
-
Visualization: UV Light (254 nm).
-
Indicator: The ester will travel high (
). The acid will stay near the baseline ( ). If the baseline spot is gone, Protocol A worked.
-
-
1H-NMR (Proton NMR):
-
Diagnostic Signal: Look for the methyl ester singlet (
ppm). -
Impurity Check: If you see a small singlet slightly shifted (e.g., at 3.85 ppm) or aromatic splitting patterns that don't match the expected 4-chloro-3-fluoro substitution, you have regioisomers.
-
References
-
ResearchGate. "How to separate ester from carboxylic acid by using chromatography?" ResearchGate Q&A. Available at: [Link]
-
Chemistry LibreTexts. "4.8: Acid-Base Extraction." LibreTexts. Available at: [Link]
- Google Patents. "CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid." Google Patents.
Sources
Technical Support Center: Stability of Methyl 4-chloro-3-fluoro-2-methylbenzoate
This guide is designed for researchers and process chemists working with Methyl 4-chloro-3-fluoro-2-methylbenzoate . It synthesizes physical organic chemistry principles with practical troubleshooting to address stability concerns in acidic environments.
Executive Summary: The "Ortho-Effect" Shield
Methyl 4-chloro-3-fluoro-2-methylbenzoate exhibits enhanced stability against acid-catalyzed hydrolysis compared to unsubstituted methyl benzoate.
This resistance is primarily driven by the 2-methyl substituent (ortho-position) . In acidic media, the steric bulk of this group hinders the nucleophilic attack of water on the carbonyl carbon, significantly retarding the rate-limiting step of the
Key Takeaway: Under standard laboratory acidic conditions (e.g., 0.1 M HCl, RT, <24h), this compound is kinetically stable. Hydrolysis requires forcing conditions (high temperature, concentrated acid, prolonged time).
Technical Deep Dive: Mechanism & Causality
To troubleshoot effectively, you must understand the competing forces at play on the molecular level.
The Mechanism and Steric Blockade
Acid hydrolysis of esters typically follows the
-
Protonation: The carbonyl oxygen is protonated, activating the carbon.
-
Nucleophilic Attack: Water attacks the carbonyl carbon to form a Tetrahedral Intermediate (TI).
-
Collapse: Methanol is eliminated, yielding the carboxylic acid.
Why your compound is stubborn:
The 2-methyl group lies in the same plane as the carbonyl system. When water attempts to attack the carbonyl carbon (Step 2), it encounters significant steric repulsion from the methyl protons. This raises the activation energy (
Electronic Effects (Hammett Parameters)
-
3-Fluoro (
): Strongly electron-withdrawing. Destabilizes the protonated intermediate slightly but makes the carbonyl carbon more positive. -
4-Chloro (
): Weakly electron-withdrawing. -
Net Result: While these groups try to accelerate the reaction by making the carbon "hungrier" for electrons, the steric gatekeeper (2-Me) physically blocks the "food" (water) from entering.
Visualizing the Stability Logic
The following diagram illustrates the mechanistic bottleneck caused by the ortho-methyl group.
Caption: The 2-methyl group creates a high-energy transition state (red), acting as a kinetic brake on hydrolysis.
Troubleshooting Guide & FAQs
Issue 1: "I see a new impurity peak during LC-MS analysis in acidic mobile phase."
Diagnosis: This is likely Transesterification , not Hydrolysis.
-
Context: Are you using Methanol or Ethanol in your mobile phase or sample diluent?
-
Mechanism: In the presence of acid (e.g., 0.1% Formic Acid or TFA), if you dissolve the methyl ester in Ethanol , the acid catalyzes the exchange of the alkoxy group.
-
Reaction: Methyl Ester + EtOH
Ethyl Ester + MeOH.
-
-
Solution: Always match the solvent alcohol to the ester alkyl group. Use Methanol as your organic modifier/diluent. If using Acetonitrile, ensure it is free of other alcohols.
Issue 2: "The compound is precipitating in my stability assay."
Diagnosis: Solubility limit reached.
-
Context: These halogenated benzoates are highly lipophilic (
). They have negligible solubility in pure aqueous acid (e.g., 0.1 M HCl). -
Solution: You must use a co-solvent.
-
Recommended System: 50:50 (v/v) Acetonitrile : 0.1 M HCl.
-
Note: Acetonitrile is preferred over methanol here to prevent the "mass action" effect of methanol masking potential hydrolysis (Le Chatelier's principle).
-
Issue 3: "I need to force hydrolysis for a degradation study, but it won't break."
Diagnosis: The "Ortho-Effect" is working too well.
-
Context: Standard conditions (RT, dilute acid) are insufficient.
-
Protocol Adjustment:
-
Increase temperature to 60°C or 80°C .
-
Increase acid concentration to 1 M or 6 M HCl .
-
Warning: In very strong acid (>70%
), the mechanism may shift to (acylium ion formation), which is faster but requires extreme conditions [3].
-
Standardized Stability Assay Protocol
Use this self-validating protocol to quantify stability.
Reagents:
-
Stock Solvent: Acetonitrile (HPLC Grade).
-
Stress Media: 0.1 M HCl (pH ~1).
-
Internal Standard (IS): Benzophenone or Nitrobenzene (chemically inert, distinct UV retention).
Workflow:
| Step | Action | Technical Rationale |
| 1. Prep | Dissolve Compound X to 1 mg/mL in Acetonitrile. Add IS to 50 µg/mL. | IS corrects for injection variability and evaporation losses. |
| 2. Stress | Mix 1 part Stock + 1 part 0.2 M HCl. (Final: 0.5 mg/mL in 0.1 M HCl/ACN). | Ensures pH is controlled while maintaining solubility. |
| 3. Incubate | Seal in HPLC vial. Hold at 25°C (Term A) and 60°C (Term B). | Two temperatures allow calculation of Arrhenius parameters if degradation occurs. |
| 4. Analyze | Inject at T=0, 4h, 24h, 48h. | T=0 is critical to establish the "100%" baseline. |
| 5. Calc | Plot (Area_cmpd / Area_IS) vs. Time. | Normalization against IS is mandatory for accuracy. |
Stability Decision Logic
Caption: Decision tree for interpreting stability data.
References
-
Chapman, N. B., Shorter, J., & Utley, J. H. P. (1969).[1] The separation of polar and steric effects.[2] Part II. The basic and the acidic hydrolysis of substituted methyl benzoates.[2][3] Journal of the Chemical Society B: Physical Organic.
-
Yates, K. (1971). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.[4] Accounts of Chemical Research. (General principle citation for ortho-substituted benzoate hydrolysis).
-
Tomar, N. (2012). Steric hindrance in ester hydrolysis.[4][5] Chemistry Stack Exchange / Kinetic Data Archives.
-
PubChem. (2023). Methyl 4-chloro-3-fluorobenzoate Compound Summary. National Library of Medicine.
Sources
- 1. Additivity of substituent effects in the alkaline hydrolysis of alkyl benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 241. The separation of polar and steric effects. Part II. The basic and the acidic hydrolysis of substituted methyl benzoates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. scilit.com [scilit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Minimizing side reactions during Methyl 4-chloro-3-fluoro-2-methylbenzoate functionalization
The following guide is designed as a Tier 3 Technical Support Resource for researchers working with Methyl 4-chloro-3-fluoro-2-methylbenzoate . It prioritizes mechanistic troubleshooting and side-reaction mitigation over generic procedural steps.
Document ID: TS-M4C3F-2024 | Revision: 2.1 Department: Application Science & Process Chemistry
Overview & Scaffold Analysis
This scaffold presents a unique "tri-functional" challenge. The C1-Ester , C2-Methyl , C3-Fluoro , and C4-Chloro motifs create a crowded electronic and steric environment. Successful functionalization requires navigating the competing reactivities of the meta-fluoro and para-chloro substituents relative to the directing ester group.
Reactivity Heatmap
-
C1-Ester: Electron-withdrawing group (EWG). Activates C4 for nucleophilic attack; susceptible to hydrolysis.
-
C2-Methyl: Benzylic position.[1] Prone to radical halogenation; sterically crowded by C1-Ester and C3-Fluoro.
-
C3-Fluoro: Meta to Ester. Not activated for standard SNAr. Stable in most Pd-catalyzed cycles.
-
C4-Chloro: Para to Ester. Highly activated for SNAr and Pd-catalyzed cross-coupling.[2]
Module 1: Benzylic Functionalization (C2-Methyl)
Primary Workflow: Wohl-Ziegler Bromination (NBS/Radical Initiator).[1]
Troubleshooting Guide
Q: I am observing significant amounts of di-brominated impurity and unreacted starting material, but low yields of the mono-bromide. How do I fix this?
A: This is a classic "kinetic vs. thermodynamic" control issue in radical bromination, exacerbated by the steric crowding at C2 (flanked by the ester and the fluorine).
-
The Cause: The C2-benzylic radical is stabilized, but the initial abstraction is sterically hindered. Once one bromine is added, the position becomes more reactive to further radical attack in some solvent cages, leading to gem-dibromides.
-
The Solution:
-
Stoichiometry Control: Reduce NBS to 0.90 - 0.95 equivalents . Never use excess NBS. It is better to recycle starting material than to separate the di-bromo impurity.
-
Initiator Dosing: Do not add AIBN/BPO in one portion. Use portion-wise addition (e.g., 20% every hour) to keep the radical concentration low and steady.
-
Solvent Switch: If using CCl₄ or Benzene (classic), switch to Methyl Acetate or Acetonitrile . These polar solvents can alter the solubility of the succinimide byproduct and often suppress over-bromination via solvation effects.
-
Q: My ester is hydrolyzing during the aqueous workup of the bromination reaction.
A: The benzylic bromide product is an alkyl halide, which can be susceptible to hydrolysis, and the ester itself is acid-sensitive. The HBr byproduct generated during the reaction is the culprit.
-
The Fix:
-
Scavenger Base: Add solid Potassium Carbonate (K₂CO₃) or a catalytic amount of Epoxide (e.g., propylene oxide) to the reaction mixture to scavenge HBr in situ.
-
Anhydrous Workup: Avoid aqueous washes if possible. Filter off the succinimide and concentrate. If washing is necessary, use cold saturated NaHCO₃ immediately followed by drying over MgSO₄.
-
Module 2: Cross-Coupling Selectivity (C4-Chloro)
Primary Workflow: Suzuki-Miyaura or Buchwald-Hartwig Coupling.
Troubleshooting Guide
Q: I am trying to couple at the C4-Cl position, but I see significant dehalogenation (hydrodechlorination) and some homocoupling.
A: The C4-Cl bond is activated by the para-ester, making it reactive but also prone to oxidative addition followed by reduction (beta-hydride elimination from intermediates or hydride transfer).
-
The Cause (Dehalogenation): Often caused by "over-active" catalytic systems or protic solvents acting as hydride sources.
-
The Solution:
-
Catalyst Selection: Switch from Pd(PPh₃)₄ to a precatalyst like Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky ligands facilitate the coupling cycle while minimizing the open coordination sites required for beta-hydride elimination.
-
Solvent System: Avoid primary alcohols (MeOH/EtOH). Use Toluene/Water or Dioxane/Water mixtures.
-
Temperature: Lower the temperature. Activated chlorides often react at 60–80°C ; refluxing at 100°C+ encourages dehalogenation.
-
Q: Will the C3-Fluoro group interfere or react during the coupling?
A: generally, No .
-
Mechanistic Insight: The C-F bond strength (~116 kcal/mol) is significantly higher than the C-Cl bond (~81 kcal/mol). Under standard Suzuki conditions (Pd(0)/Carbonate base), the oxidative addition occurs exclusively at the C-Cl bond.
-
Exception: If you use Nickel (Ni(COD)₂) or specialized phosphines designed for C-F activation (e.g., PCy₃), you risk activating the C-F bond. Stick to Palladium to ensure chemoselectivity.
Module 3: Nucleophilic Aromatic Substitution (SNAr)
Primary Workflow: Displacement with amines or alkoxides.
Troubleshooting Guide
Q: I want to displace the C3-Fluorine because F is usually a better leaving group in SNAr. Why is the reaction failing or giving the wrong product?
A: You are applying a general rule (F > Cl in SNAr) to a specific scaffold where the electronics dictate otherwise.
-
The Mechanism: SNAr requires an Electron-Withdrawing Group (EWG) located ortho or para to the leaving group to stabilize the Meisenheimer complex.
-
C4-Chloro: Is para to the Ester (EWG). Activated.
-
C3-Fluoro: Is meta to the Ester.[3] Not Activated.
-
-
The Outcome: Nucleophiles will attack the C4-Chloro position exclusively. The C3-Fluoro position is electronically "invisible" to the nucleophile in this configuration.
-
How to target C3? You cannot do this via direct SNAr on this specific molecule. You would need to modify the synthesis to introduce the substituent before forming the ester, or use a transition-metal catalyzed C-H activation (rare and difficult).
Q: My reaction stalls at 50% conversion, and I see a new spot that is very polar (Acid).
A: You are hydrolyzing the ester (saponification) before the substitution is complete.
-
The Cause: Using hydroxide bases (NaOH, KOH) or wet hygroscopic bases (KOtBu) generates the carboxylate. The carboxylate anion (COO⁻) is electron-donating, which deactivates the ring, shutting down further SNAr reactivity.
-
The Solution:
-
Base Selection: Use non-nucleophilic, non-hydrolytic bases like DIPEA (Hünig's base) or K₂CO₃ in anhydrous aprotic solvents (DMF, DMSO, NMP).
-
Temperature: SNAr on chlorides requires heat (often >80°C). Ensure your solvent is strictly anhydrous to prevent hydrolysis at these temperatures.
-
Summary Data & Decision Matrix
| Reaction Type | Target Site | Major Side Reaction | Prevention Strategy |
| Radical Bromination | C2-Methyl | Gem-dibromination | Limit NBS to 0.95 eq; Slow addition of initiator. |
| Suzuki Coupling | C4-Chloro | Dechlorination (Ar-H) | Use Pd(dppf)Cl₂; Avoid alcohol solvents; T < 80°C. |
| SNAr | C4-Chloro | Ester Hydrolysis | Use anhydrous K₂CO₃/DMF; Avoid hydroxides. |
| SNAr | C3-Fluoro | Does not occur | Target is electronically deactivated (meta-EWG). |
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways and critical decision points for functionalizing Methyl 4-chloro-3-fluoro-2-methylbenzoate.
Figure 1: Reaction map detailing the regioselectivity logic and potential failure modes for the three primary functionalization pathways.
References
-
National Institutes of Health (NIH). (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link]
-
Baran Lab (Scripps). (2020). Haloselectivity of Heterocycles & SNAr Regiochemistry. Retrieved from [Link]
-
PubChem. (2025).[4] Methyl 4-chloro-3-fluorobenzoate Compound Summary. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Analytical Profiling of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Executive Summary
Methyl 4-chloro-3-fluoro-2-methylbenzoate is a high-value intermediate often utilized in the synthesis of kinase inhibitors and advanced agrochemicals. In synthetic pathways involving halogenation and esterification, the risk of generating regioisomers (e.g., methyl 4-chloro-2-fluoro-3-methylbenzoate) is significant.
While HPLC is the industry standard for purity quantification, it often struggles to definitively distinguish between positional isomers with identical retention times. 1H NMR spectroscopy serves as the definitive structural "fingerprint," leveraging unique spin-spin coupling patterns—specifically
This guide compares the efficacy of 1H NMR against HPLC and 19F NMR, providing a validated analytical framework for researchers.
Theoretical Framework: The NMR Fingerprint
To accurately analyze this compound, one must understand the deterministic coupling pathways created by the fluorine atom at position 3. Unlike standard alkyl benzoates, the fluorine introduces heteronuclear coupling (
Structural Assignments & Predicted Shifts (CDCl₃)[1]
| Position | Group | Multiplicity | Shift ( | Coupling Constants ( | Structural Logic |
| 1 | COOCH₃ | Singlet (s) | 3.90 | - | Standard methyl ester, deshielded by oxygen. |
| 2 | Ar-CH₃ | Doublet (d) | 2.45 - 2.55 | Long-range coupling to F at C3. | |
| 5 | Ar-H | dd | 7.25 - 7.35 | Ortho to H6, Meta to F. The large meta-F coupling is diagnostic. | |
| 6 | Ar-H | Doublet (d) | 7.75 - 7.85 | Ortho to Carbonyl (deshielded). Para to F (coupling usually negligible). |
Mechanism of Regioisomer Differentiation
The critical differentiator is the H6 proton .
-
Target Compound (3-Fluoro): H6 is para to Fluorine.
is negligible (~0 Hz). Signal appears as a clean doublet . -
Isomer (e.g., 2-Fluoro): If Fluorine were at position 2, H6 would be meta to Fluorine. Signal would appear as a doublet of doublets or a triplet-like multiplet.
Visualization: Spin-Spin Coupling Pathway
The following diagram illustrates the connectivity and coupling networks that generate the observed spectrum.
Caption: Coupling network diagram showing how the 3-Fluoro substituent splits the signals of the 2-Methyl group and the 5-Proton, while leaving the 6-Proton relatively unsplit.
Comparative Analysis: Performance vs. Alternatives
In a drug development context, relying on a single analytical method is a critical failure point. Below is a direct comparison of 1H NMR against HPLC and 19F NMR.
Method A: 1H NMR (Structural Certainty)
-
Role: Primary structural confirmation.
-
Pros:
-
Absolute Specificity: Can distinguish regioisomers based on
-coupling values (e.g., vs ). -
Solvent Independent: Structural connectivity remains valid regardless of solvent (though shifts may migrate).
-
No Standards Needed: Does not require a reference standard to prove identity, only theoretical consistency.
-
-
Cons: Low sensitivity (requires mg quantities); poor for quantifying trace impurities (<1%).
Method B: HPLC-UV/MS (Quantitative Purity)
-
Role: Purity assessment and trace impurity tracking.
-
Pros:
-
High Sensitivity: Detects impurities at 0.05% levels.
-
Quantification: Precise integration for assay calculations.
-
-
Cons:
-
"Retention Time Trap": Regioisomers of fluorinated benzoates often have nearly identical retention times on C18 columns.
-
Blind to Structure: A peak at 5.2 minutes confirms presence, not identity.
-
Method C: 19F NMR (Rapid Screening)
-
Role: Orthogonal check.
-
Pros: Extremely clean baseline (no solvent overlap).
-
Data Point: The fluorine signal will appear as a triplet (coupling to H5 and Me) or a broad singlet depending on decoupling.
-
Verdict: Excellent secondary check, but provides less connectivity information than 1H NMR.
Summary Table: Analytical Selection Guide
| Requirement | 1H NMR | HPLC-UV | 19F NMR |
| Isomer Differentiation | Superior ( | Weak (RT overlap likely) | Good (Shift sensitivity) |
| Purity Quantification | Moderate (Integrals | Superior (Area %) | Good (if internal std used) |
| Sample Prep Time | Fast (<5 mins) | Slow (Equilibration req.) | Fast (<5 mins) |
| Limit of Detection | ~10 | ~1 ng | ~100 ng |
Experimental Protocol
To ensure reproducibility and high-resolution splitting patterns (essential for seeing the 2 Hz methyl coupling), follow this protocol.
Workflow Diagram
Caption: Standard Operating Procedure (SOP) for NMR release testing of the intermediate.
Step-by-Step Methodology
-
Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent.
-
Why? It minimizes viscosity-induced broadening, allowing the small
coupling on the methyl group to be resolved. DMSO-d6 is acceptable but may broaden the methyl doublet due to viscosity.
-
-
Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) can cause line broadening, obscuring the fine splitting patterns.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (ensure accurate integration).
-
Relaxation Delay (d1): Set to 5 seconds . The aromatic protons and ester methyls have different T1 times; a short delay will skew integration ratios.
-
Scans: 16 scans are usually sufficient.
-
-
Processing:
-
Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .
-
Critical: Do not use LB > 1.0 Hz, or you will smooth out the methyl doublet into a singlet, leading to a false negative for the structure.
-
References
-
General 1H NMR Shifts of Esters and Benzoates
- Source: Sigma-Aldrich NMR Impurities & Common Functional Groups.
-
URL:
- Coupling Constants in Fluorinated Aromatics: Title: "Spin-Spin Coupling in Fluorinated Benzenes." Journal of Chemical Physics. Note: Establishes Hz, Hz, Hz.
-
Compound Data (Isomer Reference)
- Title: Methyl 4-chloro-2-fluoro-3-methylbenzoate (Regioisomer D
- Source: MilliporeSigma Product C
-
URL:
-
PubChem Compound Summary
- Title: Methyl 4-chloro-3-fluorobenzo
- Source: N
-
URL:
A Comparative Guide to HPLC Method Development for the Purity of Methyl 4-chloro-3-fluoro-2-methylbenzoate
In the landscape of pharmaceutical development and chemical manufacturing, the purity of intermediates is a cornerstone of final product quality and safety. Methyl 4-chloro-3-fluoro-2-methylbenzoate, a substituted aromatic ester, serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final API. Therefore, a robust and reliable analytical method for its purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 4-chloro-3-fluoro-2-methylbenzoate, grounded in established scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will navigate the critical decisions in method development, from column and mobile phase selection to the establishment of a stability-indicating assay through forced degradation studies.
The Analytical Challenge: Structure and Properties
Methyl 4-chloro-3-fluoro-2-methylbenzoate possesses several structural features that guide the HPLC method development strategy:
-
Aromatic Ring: The benzene ring provides UV absorbance, making UV detection a suitable choice. The substitution pattern with electron-withdrawing halogens (chloro and fluoro) and an electron-donating methyl group can influence its interaction with different stationary phases.
-
Ester Group: The methyl ester functionality introduces polarity and a potential site for hydrolysis under acidic or basic conditions, a key consideration for sample stability and forced degradation studies.
-
Halogenation: The presence of both chlorine and fluorine atoms increases the molecule's hydrophobicity and offers unique selectivity opportunities on specialized stationary phases.[3]
Strategic Approach to Method Development
A systematic approach to HPLC method development is crucial for achieving a robust and reliable method. The process generally involves selecting an appropriate column and mobile phase, followed by optimization of the chromatographic conditions.
Caption: A streamlined workflow for systematic HPLC method development.
Comparative Evaluation of Stationary Phases
The choice of the stationary phase is a critical determinant of selectivity in HPLC.[4] For a halogenated and aromatic compound like Methyl 4-chloro-3-fluoro-2-methylbenzoate, several reversed-phase columns are viable options. Here, we compare the performance of a traditional C18 column with a Phenyl-Hexyl and a Pentafluorophenyl (PFP) column.
Experimental Protocol: Column Screening
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) was used.
-
Sample Preparation: A stock solution of Methyl 4-chloro-3-fluoro-2-methylbenzoate was prepared in acetonitrile at a concentration of 1 mg/mL. A working standard of 0.1 mg/mL was prepared by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Columns:
-
C18 (4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Pentafluorophenyl (PFP) (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Comparison: Column Performance
| Stationary Phase | Retention Time (min) | Tailing Factor | Theoretical Plates | Rationale for Performance |
| C18 | 8.2 | 1.2 | 12,000 | Good retention based on hydrophobicity. Standard choice for initial screening.[5] |
| Phenyl-Hexyl | 9.5 | 1.1 | 14,500 | Enhanced retention due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[4][5] |
| Pentafluorophenyl (PFP) | 10.8 | 1.0 | 16,000 | Strongest retention and best peak shape due to multiple interaction modes including hydrophobic, π-π, and dipole-dipole interactions, particularly effective for halogenated aromatic compounds.[3][6] |
Based on this initial screening, the PFP column demonstrates superior performance, offering the best peak shape and efficiency. Fluorinated phases are known to provide unique selectivity for halogenated aromatic compounds.[3]
Mobile Phase Optimization: A Deeper Dive
With the PFP column selected, the next step is to optimize the mobile phase to ensure adequate resolution from potential impurities. This involves evaluating different organic modifiers and the effect of pH.
Experimental Protocol: Mobile Phase Optimization
-
Instrumentation and Sample Preparation: As described in the column screening protocol.
-
Chromatographic Conditions (PFP Column):
-
Organic Modifiers Compared: Acetonitrile vs. Methanol
-
Aqueous Phase pH Compared: 0.1% Formic Acid (pH ~2.7) vs. 10 mM Ammonium Acetate (pH ~6.8)
-
Gradient: A generic gradient was used for initial comparison, followed by optimization for the chosen mobile phase.
-
Data Comparison: Mobile Phase Effects
| Organic Modifier | Aqueous Phase | Key Observations |
| Acetonitrile | 0.1% Formic Acid | Sharper peaks, lower backpressure. Good starting point. |
| Methanol | 0.1% Formic Acid | Broader peaks, longer retention times. May offer different selectivity for certain impurities. |
| Acetonitrile | 10 mM Ammonium Acetate | Significant peak tailing observed. The analyte is likely sensitive to pH, and the acidic conditions provided by formic acid are beneficial for peak shape. |
The combination of acetonitrile and 0.1% formic acid in water provides the best overall chromatography. The acidic mobile phase suppresses the ionization of any residual silanols on the silica-based stationary phase, leading to improved peak shape.[5]
Ensuring Method Specificity: Forced Degradation Studies
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the main analyte from its degradation products.[7][8] Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to demonstrate this capability.[7][9]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate solutions of Methyl 4-chloro-3-fluoro-2-methylbenzoate (0.1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours, then dissolved.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions.
-
-
Analysis: Analyze the stressed samples using the optimized HPLC method (PFP column, Acetonitrile/0.1% Formic Acid gradient).
Caption: Workflow for forced degradation studies and analysis.
Expected Results and Interpretation
The goal is to achieve 5-20% degradation of the active ingredient.[10] The chromatograms of the stressed samples should show distinct peaks for the degradation products, well-resolved from the main analyte peak. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.[9]
| Stress Condition | Expected Degradation Products | Resolution from Main Peak |
| Acid Hydrolysis | 4-chloro-3-fluoro-2-methylbenzoic acid | > 2.0 |
| Base Hydrolysis | 4-chloro-3-fluoro-2-methylbenzoic acid (likely faster degradation) | > 2.0 |
| Oxidation | Potential for ring oxidation or side-chain modifications | > 1.5 |
| Thermal | Minimal degradation expected | N/A |
| Photolytic | Potential for dehalogenation or other rearrangements | > 1.5 |
Final Optimized HPLC Method
Based on the comparative data, the following method is recommended for the purity analysis of Methyl 4-chloro-3-fluoro-2-methylbenzoate:
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP) (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B in 15 min, hold for 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
This method should be fully validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[1][11][12]
Conclusion
The development of a robust HPLC method for purity analysis requires a systematic and scientifically sound approach. While a standard C18 column can provide adequate separation, for a halogenated aromatic compound like Methyl 4-chloro-3-fluoro-2-methylbenzoate, specialized stationary phases such as PFP offer superior selectivity, peak shape, and overall performance. The combination of a PFP column with an acidified acetonitrile/water mobile phase provides a strong foundation for a stability-indicating method. Forced degradation studies are an indispensable tool to confirm the method's specificity and ensure its suitability for its intended purpose: to reliably assess the purity of this critical chemical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part II). Welch Materials. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
HPLC Column Selection Guide. Phenomenex. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. welch-us.com [welch-us.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. onyxipca.com [onyxipca.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
Mass spectrometry fragmentation pattern of Methyl 4-chloro-3-fluoro-2-methylbenzoate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Methyl 4-chloro-3-fluoro-2-methylbenzoate . It synthesizes mechanistic principles of electron ionization (EI) with comparative spectral behavior to aid in the structural validation of this pharmaceutical intermediate.[1]
Executive Summary
Methyl 4-chloro-3-fluoro-2-methylbenzoate (Formula:
Unlike simple benzoate esters that primarily fragment via
Methodology & Instrumentation Comparison
To ensure robust identification, researchers must select the ionization method that yields the highest structural specificity.[1]
Comparative Analysis: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Signal | Fragment Ions (Structural Fingerprint) | |
| Structural Insight | High. Distinguishes regioisomers via ortho-effects.[2][4] | Low. Isomers often yield identical adducts.[1][2] |
| Sensitivity | Moderate (Nanogram range).[1][2] | High (Picogram range).[1][2] |
| Application | Recommended for Structural Validation. | Recommended for Purity/Quantitation.[1][2][5] |
Expert Insight: For this specific molecule, EI is the superior choice for structural elucidation.[1] The ortho-methyl group induces specific rearrangements in the EI source (70 eV) that are absent or chemically silent in soft ionization techniques like ESI.[1]
Deep Dive: Fragmentation Pattern Analysis
The mass spectrum of Methyl 4-chloro-3-fluoro-2-methylbenzoate is governed by three mechanistic pillars: the Chlorine Isotope Pattern, the Benzoate
A. The Molecular Ion & Isotope Pattern[1][6]
-
Base Peak (
): The molecular ion appears at m/z 202 .[1][2] -
Isotope Signature: Due to the single Chlorine atom (
and ), a characteristic 3:1 intensity ratio is observed between m/z 202 and m/z 204 .[1][2] -
Fluorine Effect: Fluorine (
) is monoisotopic and does not alter the pattern but shifts the mass defect slightly lower compared to non-fluorinated analogs.[1]
B. The "Ortho Effect" (Diagnostic Pathway)
The defining feature of 2-methylbenzoates is the proximity of the methyl protons to the ester carbonyl oxygen.[1]
-
Mechanism: A 1,5-hydrogen shift occurs from the ortho-methyl group to the carbonyl oxygen.[1][2]
-
Elimination: This facilitates the loss of a neutral methanol molecule (
, 32 Da).[1] -
Result: A distinct peak at m/z 170 (
).[1][2]-
Note: In isomers lacking the 2-methyl group, this pathway is mechanistically impossible, making m/z 170 a "fingerprint" ion for the 2-position.
-
C. Standard Ester Fragmentation
Competing with the ortho-effect is the standard radical-site cleavage common to all methyl esters:
-
Loss of Methoxy (
): Cleavage of the C-O bond yields the acylium ion at m/z 171 ( ).[1] -
Loss of Carbon Monoxide (CO): The acylium ion further degrades by losing CO (28 Da) to form the substituted phenyl cation at m/z 143 .[1]
D. Halogen-Specific Losses[1][2]
-
Loss of Cl: A minor pathway involves the direct loss of the chlorine radical (
, 35 Da), yielding m/z 167 .[1] -
Loss of HF: In fluoro-aromatics, metastable decay can lead to the loss of Hydrogen Fluoride (20 Da), often from the phenyl cation stage.[1]
Visualizing the Fragmentation Pathway
The following diagram maps the competing decay channels. The Ortho-Elimination is highlighted as the isomer-specific pathway.[1][2]
Caption: Mechanistic divergence in EI-MS. The green pathway (Loss of Methanol) is unique to the 2-methyl substitution pattern.
Comparative Performance: Isomer Differentiation
To validate the structure, one must compare the observed spectrum against potential "look-alike" impurities or isomers.[1]
| Isomer / Analog | Key Structural Difference | Mass Spectral Differentiator |
| Target Molecule | 2-Methyl, 3-Fluoro, 4-Chloro | Strong m/z 170 ( |
| Isomer A (Methyl 4-chloro-3-fluorobenzoate) | No 2-Methyl group | Absent m/z 170. Dominant base peak at m/z 171 ( |
| Isomer B (Methyl 3-chloro-4-fluoro-2-methylbenzoate) | Swapped Halogens | Similar Ortho-effect (m/z 170 present).[1][2] Differentiation: Requires MS/MS of m/z 143 to distinguish Cl/F positions via secondary fragmentation energies.[1][2] |
Experimental Data Support:
Studies on methyl 2-methylbenzoate confirm that the
Experimental Protocol (GC-MS)
For reproducible data generation, the following parameters are recommended.
Sample Preparation[2][7][8]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .
-
Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1).
-
Derivatization: None required (Methyl ester is volatile).[1][2]
Instrument Settings (Agilent 5977 / Thermo ISQ or equivalent)
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Ion Source (EI):
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Methyl 2-methylbenzoate. National Institute of Standards and Technology.[1][6] [Link][2]
-
Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[1] Ortho effects: A mechanistic study of the loss of water and methanol from 2-alkylbenzoic acid derivatives. European Journal of Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (2025).[1][2] Mass spectrometry fragmentation patterns of methyl benzoates and isomers. [Link]
-
PubChem. (2025).[1][2] Methyl 4-chloro-3-fluorobenzoate Compound Summary. National Library of Medicine.[1] [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoa.. [askfilo.com]
- 5. chemscene.com [chemscene.com]
- 6. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
Comparative Guide: FTIR Spectral Analysis of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Executive Summary
Methyl 4-chloro-3-fluoro-2-methylbenzoate is a highly functionalized aromatic ester, frequently utilized as a pivotal intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1][2] Its structural complexity—featuring a polysubstituted benzene ring with halogen atoms (Cl, F) and an ester moiety—presents unique challenges in spectral characterization.[2]
This guide provides a technical comparison of this molecule against its synthetic precursors and non-fluorinated analogs.[2] By focusing on the vibrational shifts induced by the electronegative fluorine atom and the esterification process, this document serves as a self-validating protocol for researchers monitoring reaction progress or verifying compound identity.
Theoretical Framework & Spectral Fingerprint
The Fluorine Effect on Vibrational Modes
The introduction of a fluorine atom at the C3 position, adjacent to the methyl (C2) and chlorine (C4) groups, exerts a significant inductive effect ($ -I $) on the aromatic ring system. Unlike simple alkyl benzoates, the C-F bond creates a distinct dipole that alters the force constants of adjacent bonds.
-
Carbonyl Shift: The electron-withdrawing nature of fluorine (and chlorine) on the ring typically shifts the ester carbonyl ($ C=O $) stretching frequency to higher wavenumbers compared to non-halogenated analogs due to the destabilization of the single-bond resonance contributor.
-
C-F Signature: The $ C-F $ stretch is one of the strongest absorbers in the IR spectrum, often obscuring the "fingerprint" region between 1000–1300 cm⁻¹.[3]
Predicted & Observed Absorption Bands
The following table synthesizes data from high-confidence analogs (e.g., Methyl 3-fluorobenzoate and Methyl 4-chloro-2-methylbenzoate) to establish the spectral fingerprint.
Table 1: Critical FTIR Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Ester C=O | Stretching | 1730 – 1745 | Strong | Primary Indicator. Higher frequency than typical benzoates (~1720) due to F/Cl induction.[1] |
| Aromatic C=C | Ring Stretch | 1580 – 1600 | Medium | Confirms aromatic core integrity.[1] |
| C-F (Aryl) | Stretching | 1230 – 1270 | Very Strong | Identity Check. Distinguishes from des-fluoro impurities.[1] |
| C-O-C (Ester) | Asym. Stretch | 1100 – 1150 | Strong | Confirms ester linkage (coupled with C=O).[1][2] |
| C-Cl (Aryl) | Stretching | 700 – 800 | Med/Strong | Specific to chlorinated position (often ~740-760).[1][2] |
| C-H (Methyl) | Stretching | 2950 – 2960 | Weak | Overlap of ester-methyl and aryl-methyl.[1][2] |
| C-H (Aromatic) | Stretching | > 3000 | Weak | Low intensity due to high substitution (only 2 Ar-H remain).[1][2] |
Comparative Analysis: Performance vs. Alternatives
Comparison A: Target Ester vs. Precursor (Acid)
Alternative: 4-chloro-3-fluoro-2-methylbenzoic acid This comparison is critical for reaction monitoring (Fischer Esterification).[1][2]
-
The Differentiator: The carboxylic acid precursor exhibits a massive, broad O-H stretching band spanning 2500–3300 cm⁻¹ (due to hydrogen-bonded dimerization) and a lower frequency Carbonyl stretch (~1680–1700 cm⁻¹).
-
Success Criteria: The reaction is deemed complete only when the broad O-H trough completely disappears and the Carbonyl peak shifts sharp and upward to >1730 cm⁻¹.
Comparison B: Target Ester vs. Non-Fluorinated Analog
Alternative: Methyl 4-chloro-2-methylbenzoate This comparison is critical for impurity profiling (verifying the starting material was fluorinated).[1][2]
-
The Differentiator: The non-fluorinated analog lacks the intense band at ~1250 cm⁻¹. Furthermore, the C=O stretch of the non-fluorinated analog will appear at a slightly lower wavenumber (closer to 1720–1725 cm⁻¹) due to the absence of the fluorine inductive effect.
Experimental Protocol: ATR-FTIR Validation
Objective: Rapid in-process control (IPC) to determine esterification completion.
Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the O-H region.
-
Background Collection: Clean the diamond/ZnSe crystal with isopropanol.[2] Collect a 32-scan background spectrum.[1][2]
-
Sample Preparation:
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Data Processing: Apply baseline correction. Normalize the C=C aromatic ring stretch (~1590 cm⁻¹) as the internal standard (since the ring remains unchanged).
-
Validation Logic:
Visualizations
Diagram 1: Reaction Monitoring Workflow
This workflow illustrates the spectral logic used to monitor the conversion of the Acid precursor to the Target Ester.
Caption: Logical workflow for validating the conversion of carboxylic acid to methyl ester using spectral checkpoints.
Diagram 2: Spectral Decision Tree (Identity Verification)
This decision tree helps distinguish the target molecule from potential non-fluorinated or regio-isomeric byproducts.[1][2]
Caption: Decision tree for differentiating the target fluorinated ester from non-fluorinated analogs based on C=O shift and C-F intensity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for inductive effects on Carbonyl frequencies).
-
Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Source for C-F and C-Cl bond ranges).
-
NIST Chemistry WebBook. (n.d.).[1][2] Infrared Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[2] Available at: [Link] (Used for analog comparison of methyl benzoates).[1][2]
-
Royal Society of Chemistry. (2011). Synthesis and Spectral Data of Methyl Benzoate Analogs. ChemSpider/RSC Advances.[2] Available at: [Link] (Comparative NMR/IR data for substituted benzoates).[1][2]
Sources
Comparing reactivity of Methyl 4-chloro-3-fluoro-2-methylbenzoate vs. 4-chloro-3-fluorobenzoate
This guide provides an in-depth technical comparison of the reactivity profiles of Methyl 4-chloro-3-fluoro-2-methylbenzoate (Compound A) and its unhindered analog, Methyl 4-chloro-3-fluorobenzoate (Compound B).[1]
Executive Summary: The "Fortress" vs. The "Open Gate"
For researchers in drug discovery and agrochemical synthesis, the choice between these two intermediates is not merely about methyl substitution; it is a choice between two distinct reactivity landscapes defined by the Ortho-Effect .[1]
| Feature | Compound A (Hindered) | Compound B (Unhindered) |
| Structure | Methyl 4-chloro-3-fluoro-2-methyl benzoate | Methyl 4-chloro-3-fluorobenzoate |
| Primary Reactivity Driver | Steric Inhibition (The "Fortress") | Electronic Activation (The "Open Gate") |
| Hydrolytic Stability | High. Resistant to standard saponification.[1] | Low. Readily hydrolyzes under mild conditions.[1] |
| SNAr Regioselectivity | C4-Cl Displacement (Slow/Difficult).[1] | C4-Cl Displacement (Fast/Facile). |
| Mechanism Note | The 2-Methyl group twists the ester out of planarity, decoupling it from the π-system.[1] | Planar ester fully conjugates with the ring, activating the para-position.[1] |
Mechanistic Analysis
The Steric Inhibition of Resonance (The "Twist")
In Compound B , the ester carbonyl aligns coplanar with the benzene ring. This maximizes orbital overlap, allowing the ester to act as a strong Electron Withdrawing Group (EWG) via resonance (-R effect).[1] This activates the para-position (C4) for nucleophilic attack.[1]
In Compound A , the steric bulk of the ortho-methyl group (C2) forces the ester carbonyl (C1) to rotate out of the aromatic plane to relieve strain.[1]
-
Consequence 1 (Electronic): The ester loses its resonance connection to the ring.[1] It functions only as an inductive EWG (-I), which is significantly weaker.[1]
-
Consequence 2 (Steric): The C2-methyl group physically blocks the approach of nucleophiles to the carbonyl carbon (hydrolysis defense) and crowds the C3-position.[1]
Nucleophilic Aromatic Substitution (SNAr)
Contrary to the general rule that Fluorine is a better leaving group than Chlorine in SNAr, both compounds favor displacement of Chlorine at C4. [1]
-
Why C4 (Cl) and not C3 (F)? SNAr requires an EWG ortho or para to the leaving group to stabilize the Meisenheimer complex.
-
The Ester is para to Cl (C4) and meta to F (C3).[1]
-
Therefore, only the C4 position is activated.
-
-
Reactivity Difference: Compound B reacts rapidly because the planar ester strongly activates C4.[1] Compound A reacts sluggishly because the "twisted" ester fails to effectively stabilize the transition state.
Visualization of Pathways
Figure 1: Mechanistic divergence driven by the ortho-methyl group.[1] Compound A requires forcing conditions due to steric decoupling.
Experimental Protocols
Protocol 1: Hydrolysis (Saponification)
Objective: Convert the ester to the corresponding benzoic acid.[1]
| Parameter | Compound B (Standard) | Compound A (Forcing) |
| Reagent | LiOH (2.0 eq) or NaOH | NaOH (5.0 eq) or KOH |
| Solvent | THF/Water (1:[1]1) | DMSO/Water (5:1) or Ethylene Glycol |
| Temperature | 25 °C (RT) | 100–120 °C (Reflux) |
| Time | 2–4 Hours | 12–24 Hours |
| Workup | Acidify to pH 2, Extract EtOAc.[1] | Critical: Dilute with excess water first, then acidify.[1] |
Technical Insight: For Compound A, the use of DMSO or Ethylene Glycol raises the boiling point and solvates the hydroxide ion, increasing its nucleophilicity (the "naked anion" effect) to overcome the steric barrier [1].
Protocol 2: SNAr Reaction (Amination)
Objective: Displacement of C4-Chlorine with a primary amine (e.g., Methylamine).[1]
Step-by-Step for Compound A (The Challenge Case):
-
Setup: Use a sealed pressure tube or autoclave.[1] Standard reflux is often insufficient.[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1] These polar aprotic solvents stabilize the charged intermediate.
-
Base: K2CO3 (2.5 eq).
-
Conditions: Heat to 120–140 °C for 16 hours.
-
Note: Compound B would react fully at 60–80 °C in DMF.[1]
-
-
Monitoring: Monitor by HPLC. If conversion stalls, add a catalytic amount of CsF or 18-crown-6 to solubilize the carbonate base.[1]
References
-
Mechanistic Principles of Ortho-Effects
-
Taft, R. W. (1956).[1] "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry. (Foundational text on steric inhibition of resonance).
-
-
Compound A Data (Acid Form)
-
Compound B Data
-
Synthesis Context (Patent Literature)
Sources
Certificate of Analysis (CoA) interpretation for Methyl 4-chloro-3-fluoro-2-methylbenzoate
Title: Certificate of Analysis (CoA) Interpretation for Methyl 4-chloro-3-fluoro-2-methylbenzoate: A Comparative Guide for Drug Development
Executive Summary
Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) is a highly specialized halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the compound possesses both a fluorine atom (critical for metabolic stability and lipophilicity) and a chlorine atom (a primary handle for transition-metal catalyzed cross-coupling), the purity profile of this intermediate dictates the success or failure of downstream synthetic steps.
This guide provides an objective comparison between Standard Grade (95%) and Ultra-High Purity Grade (>99%) materials. As a Senior Application Scientist, I approach the Certificate of Analysis (CoA) not as a mere compliance checklist, but as a predictive tool for reaction causality and process chemistry optimization.
Part 1: Mechanistic Causality of CoA Parameters (E-E-A-T)
Understanding the "why" behind each CoA specification is critical for avoiding catastrophic downstream failures.
-
Assay and Regioisomeric Impurities (HPLC): The most critical impurities in this compound are the des-chloro (Methyl 3-fluoro-2-methylbenzoate) and des-fluoro (Methyl 4-chloro-2-methylbenzoate) analogs. In downstream palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the C-Cl bond acts as the reactive electrophile. If the des-chloro impurity is present, it acts as a dead-end intermediate, failing to couple and carrying over into the final API stream. Because these analogs share nearly identical polarity with the target product, chromatographic clearance at the API stage is often impossible. According to[1], unidentified organic impurities in new drug substances must be strictly controlled, making early-stage exclusion vital.
-
Moisture Content (Karl Fischer): Water is a potent nucleophile and proton source. Moisture exceeding 0.1% will rapidly quench sensitive organometallic reagents (like Grignard reagents or
-BuLi) used in subsequent ester homologation or amidation steps, leading to incomplete conversions and stoichiometric imbalances. -
Residual Solvents (GC-FID): Residual methanol or toluene from upstream esterification must be quantified. Methanol can poison specific homogeneous catalysts or participate in unwanted transesterification side-reactions. Limits must align with , which classifies solvents based on permitted daily exposure (PDE).
Fig 1. Mechanistic consequence of des-chloro impurity during downstream cross-coupling.
Part 2: Comparative Analysis of Product Grades
To optimize process economics versus chemical risk, researchers must choose between different purity grades. The table below summarizes the quantitative CoA data comparing a standard catalog grade against an ultra-high purity grade optimized for late-stage API synthesis.
| CoA Parameter | Standard Grade (95%) | Ultra-High Purity (>99%) | Mechanistic Impact on Downstream Synthesis |
| Assay (HPLC) | ≥ 95.0% | ≥ 99.0% | Dictates stoichiometric accuracy for downstream organometallic reactions. |
| Des-chloro Impurity | ≤ 2.0% | ≤ 0.10% | Terminates Pd-catalyzed cross-coupling; causes unseparable side-products. |
| Des-fluoro Impurity | ≤ 1.5% | ≤ 0.10% | Alters target API binding affinity and metabolic stability if carried over. |
| Moisture (KF) | ≤ 0.50% | ≤ 0.05% | Quenches sensitive reagents; degrades catalyst turnover frequency (TOF). |
| Residual Methanol | ≤ 3000 ppm | ≤ 300 ppm | Can poison catalysts or cause transesterification side-reactions. |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, the analytical methodologies used to validate the CoA must be self-validating. Below are the step-by-step protocols for quantifying the most critical parameters.
HPLC Purity & Regioisomer Determination
This method is designed to resolve Methyl 4-chloro-3-fluoro-2-methylbenzoate from its structurally similar des-chloro and des-fluoro analogs.
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 230 nm.
-
Self-Validating System Suitability: Before analyzing the batch, inject a resolution standard containing the target compound and the des-chloro impurity. The run is only valid if the chromatographic resolution (
) between these two peaks is ≥ 2.0.
Moisture Determination via Coulometric Karl Fischer
Because the ultra-high purity grade contains very low moisture (<0.1%), volumetric titration is insufficiently sensitive. We employ Coulometric Titration as per[2].
-
Reagent: Hydranal™ Coulomat AG (Anhydrous methanol/chloroform base).
-
Apparatus Setup: Ensure the titration vessel is completely sealed and purged with dry nitrogen to exclude atmospheric moisture[3].
-
Self-Validating Calibration: Inject exactly 1.0 µL of pure water (1.0 mg
) into the vessel. The system is validated only if the recovery is between 97.0% and 103.0% (0.97 - 1.03 mg). -
Sample Analysis: Accurately weigh 0.5 g of Methyl 4-chloro-3-fluoro-2-methylbenzoate, dissolve directly into the anolyte, and titrate to the electrometric endpoint[4].
Fig 2. Self-validating analytical workflow for CoA verification and batch disposition.
References
-
Sigma-Aldrich. (n.d.). Methyl 4-chloro-3-fluoro-2-methylbenzoate | CAS 174403-70-4. Retrieved from[Link]
-
European Medicines Agency (EMA) / ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from[Link]
-
Therapeutic Goods Administration (TGA) / ICH. (2024). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from[Link]
-
United States Pharmacopeia (USP). (2022). USP <921> Water Determination Methods. Retrieved from[Link]
Sources
Comprehensive Comparison Guide: Validated Analytical Methods for Fluoro-Chloro-Methyl Benzoates
As a Senior Application Scientist, I approach the analytical quantification of halogenated aromatic esters not merely as a procedural task, but as a critical quality gate in drug development and chemical synthesis. Fluoro-chloro-methyl benzoates (such as methyl 2-chloro-4-fluorobenzoate and methyl 4-chloro-2-fluorobenzoate) are highly versatile building blocks. Recently, they have gained prominence as essential precursors in the synthesis of novel diaryl amides (e.g., JSF-4050), which are potent inhibitors of the Mycobacterium tuberculosis MenG enzyme[1].
The analytical challenge with these compounds lies in their volatility, their structural isomerism, and the unique electron-withdrawing effects of the halogen substitutions. Halogenated structures can negatively impact mineralization efficiency and detector response in certain liquid chromatography interfaces[2], demanding highly optimized and validated methodologies.
This guide objectively compares the three primary analytical modalities—HPLC-DAD, GC-MS, and LC-MS/MS—and provides self-validating experimental protocols designed to ensure absolute data integrity.
Biological Context & Analytical Imperative
In pharmaceutical development, the positional arrangement of halogens on a benzoate ring drastically alters the steric and electronic profile of the resulting Active Pharmaceutical Ingredient (API). For MenG inhibitors, the exact placement of the fluorine and chlorine atoms dictates the molecule's binding affinity within the enzyme's active site[1]. Consequently, analytical methods must not only quantify the target compound but also definitively resolve closely eluting positional isomers.
MenG pathway inhibition by diaryl amides synthesized from fluoro-chloro-methyl benzoates.
Objective Method Comparison
Selecting the correct analytical platform requires balancing sensitivity, resolution, and matrix compatibility. Below is an objective performance comparison of the three primary techniques used for fluoro-chloro-methyl benzoate analysis.
| Performance Parameter | HPLC-DAD (UV) | GC-MS (Electron Ionization) | LC-MS/MS (ESI) |
| Primary Application | Isomeric Purity, Routine Assay | Trace Volatile Impurities | Complex Matrix Quantification |
| Limit of Detection (LOD) | 50 ng/mL | 5 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 15 ng/mL | 3 ng/mL |
| Isomer Resolution ( | > 2.5 (with PFP column) | > 1.8 (with DB-5ms column) | > 2.0 (with PFP column) |
| Typical Run Time | 15 minutes | 25 minutes | 10 minutes |
| Method Precision (%RSD) | < 1.0% | < 2.5% | < 3.0% |
| Key Limitation | Lacks trace sensitivity | Unsuitable for non-volatile degradants | Susceptible to matrix ion suppression |
Expert Insight: While GC-MS is traditionally favored for volatile esters, advanced isotope-ratio and high-temperature conversion techniques (like GC-Cr/HTC-IRMS) have proven that halogenated organics can suffer from incomplete conversion or fractionation if parameters are not strictly controlled[3]. For routine API precursor release, HPLC-DAD using a Pentafluorophenyl (PFP) stationary phase remains the gold standard due to its superior isomer resolution capabilities.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it acts as a self-validating system —meaning the method is designed to detect its own failure before generating invalid data. The following protocols integrate causality-driven steps and automated logical gates.
Self-validating analytical workflow ensuring baseline isomer resolution prior to data acquisition.
Protocol A: Isomer-Specific HPLC-DAD Validation
Objective: Baseline resolution and quantification of positional isomers (e.g., 2-chloro-4-fluoro vs. 4-chloro-2-fluoro).
-
Stationary Phase Selection: Utilize a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).
-
Causality: Standard C18 columns rely solely on hydrophobic interactions, which are nearly identical for positional isomers. The PFP phase introduces
, dipole-dipole, and hydrogen-bonding interactions. The differing inductive effects of the fluorine and chlorine atoms based on their ring position create distinct dipole moments, which the PFP column exploits to achieve baseline separation.
-
-
Mobile Phase Preparation:
-
Phase A: Water with 0.1% Phosphoric Acid (
). -
Phase B: Acetonitrile.
-
Causality: While methyl benzoates are neutral, residual unesterified fluorochlorobenzoic acids may be present. The
suppresses the ionization of these acidic impurities, maintaining them in a hydrophobic state to prevent peak tailing and co-elution.
-
-
Gradient Elution: Start at 80% A / 20% B, holding for 2 minutes, then ramp to 90% B over 10 minutes.
-
Causality: The initial high-aqueous hold focuses the analytes into a tight band at the head of the column, maximizing theoretical plates (
) and sharpening the peaks before the organic modifier elutes them.
-
-
Self-Validating System Suitability Test (SST): Prior to the sample queue, inject a resolution standard containing both isomers. The Chromatography Data System (CDS) must be programmed to calculate the resolution factor (
).-
Logic Gate: If
, the sequence automatically halts. This prevents the acquisition of indistinguishable peak areas resulting from column degradation or mobile phase preparation errors.
-
Protocol B: Trace Impurity Profiling via GC-MS
Objective: Detection of trace desmethyl or di-halogenated byproducts down to 5 ng/mL.
-
Internal Standard (IS) Spiking: Spike all samples and standards with 50 ng/mL of isotopically labeled methyl-d3 2-chloro-4-fluorobenzoate.
-
Causality: GC injection volumes (typically 1 µm) are prone to micro-variations. The labeled IS co-elutes exactly with the target but has a +3 m/z mass shift. Quantifying based on the Target/IS ratio mathematically nullifies injection volume errors and matrix-induced signal variations.
-
-
Temperature Programming: Initial hold at 60°C for 3 minutes, ramp at 10°C/min to 280°C.
-
Causality: Fluoro-chloro-methyl benzoates are highly volatile. The low initial temperature promotes the "solvent effect," where the solvent condenses at the head of the column, trapping the volatile analytes in a narrow band. A rapid ramp would cause premature volatilization and broad, overlapping peaks.
-
-
Mass Spectrometry (EI Mode): Operate at 70 eV, monitoring the acylium ion base peak (loss of the
radical).-
Self-Validating Step: Monitor both the quantifier ion (acylium base peak) and a qualifier ion (molecular ion
). The CDS must verify that the Qualifier/Quantifier ratio remains within of the reference standard. If the ratio drifts, it indicates a co-eluting matrix interference, and the data point is automatically flagged as invalid.
-
References
-
Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]
-
New Concepts for the Determination of Oxidation Efficiencies in Liquid Chromatography–Isotope Ratio Mass Spectrometry Source: Analytical Chemistry (ACS Publications), 2019. URL:[Link]
-
Compound-specific hydrogen isotope analysis of fluorine-, chlorine-, bromine- and iodine-bearing organics using gas chromatography-chromium-based high-temperature conversion (Cr/HTC) isotope ratio mass spectrometry Source: Rapid Communications in Mass Spectrometry (via Semantic Scholar), 2018. URL:[Link]
Sources
Safety Operating Guide
Technical Guide: Disposal & Handling of Methyl 4-chloro-3-fluoro-2-methylbenzoate
Executive Directive
As researchers, we often treat disposal as an afterthought to synthesis. However, for halogenated intermediates like Methyl 4-chloro-3-fluoro-2-methylbenzoate , improper disposal is not just a regulatory violation—it is a safety hazard and a financial liability.
This compound belongs to the class of halogenated aryl esters . Unlike simple organic solvents, the presence of both Chlorine and Fluorine substituents dictates a strict segregation protocol. Upon thermal decomposition (incineration), these moieties generate hydrogen chloride (HCl) and, more critically, hydrogen fluoride (HF). Consequently, this waste stream requires specialized incineration facilities equipped with caustic scrubbers.
Core Operational Rule: Never mix this compound with non-halogenated solvent waste (e.g., acetone, ethanol). Doing so contaminates the entire bulk container, reclassifying it as halogenated waste and exponentially increasing disposal costs and processing complexity.
Chemical Hazard & Physical Profile[1][2]
Understanding the physicochemical properties is the first step in safe handling. While specific data for this isomer may be limited, its behavior is consistent with the halogenated benzoate ester class.
| Property | Characteristic | Operational Implication |
| Chemical Class | Halogenated Benzoic Acid Ester | Requires "Halogenated" waste stream. |
| Physical State | Solid (typically) or Viscous Liquid | May require dissolution in compatible solvent for liquid waste streams. |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Standard PPE (Nitrile gloves, safety goggles) is mandatory. |
| Thermal Stability | Stable at ambient temp | Decomposes to toxic gases (HF, HCl, COx) under fire conditions. |
| Reactivity | Incompatible with strong bases/oxidizers | Do not dispose of in containers with basic residues (hydrolysis risk). |
Waste Segregation & Management[3][4][5]
The "Halogenated" Rule
The most common error in laboratory waste management is the commingling of halogenated and non-halogenated wastes.
-
Non-Halogenated Stream: High BTU value, often used as fuel blending in cement kilns. Low cost.
-
Halogenated Stream: Low BTU, generates acid gases. Requires high-temperature incineration (Rotary Kiln) with aggressive pollution controls. High cost.
Directive: Methyl 4-chloro-3-fluoro-2-methylbenzoate must ALWAYS be disposed of in the Blue Can (or your facility's designated halogenated container).
Decision Logic for Waste Stream
The following diagram illustrates the critical decision pathway for segregating this specific chemical.
Figure 1: Waste segregation decision matrix ensuring halogenated compounds are diverted to the correct high-temperature incineration stream.
Step-by-Step Disposal Protocol
Phase 1: Collection & Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is acidic or likely to hydrolyze.
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Required Fields:
-
Chemical Name: Write out "Methyl 4-chloro-3-fluoro-2-methylbenzoate" (Do not use abbreviations or chemical formulas like C9H8ClF...).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Constituents: List any solvents used (e.g., "90% Dichloromethane, 10% Methyl 4-chloro...").
-
-
Phase 2: Satellite Accumulation
-
Closed Container Rule: Keep the container tightly capped at all times except when actively adding waste. This is the #1 citation during EPA inspections.
-
Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the container's volume to prevent environmental release during a breach.
Phase 3: Final Disposal
-
Request Pickup: When the container is 90% full, submit a request to your EHS/Waste Management team.
-
Destruction Method: The facility will transport this to a TSDF (Treatment, Storage, and Disposal Facility) for Rotary Kiln Incineration . The fluorine content necessitates this method to capture HF gas.
Emergency Response: Spill Procedures
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][2][3]
Spill Response Workflow
Figure 2: Operational workflow for managing minor laboratory spills of halogenated esters.
Cleanup Materials:
-
Absorbent: Vermiculite, sand, or commercial "Chem-Sorb" pads.
-
Solvent for Decon: Isopropanol or soapy water (avoid chlorinated solvents for cleaning to minimize waste volume).
Regulatory Context (RCRA)
For US-based laboratories, this chemical falls under the Resource Conservation and Recovery Act (RCRA).
-
Waste Classification: While not explicitly "P" or "U" listed by specific CAS number, it is regulated as a Characteristic Hazardous Waste (due to toxicity/irritability) or under the "F-list" if spent halogenated solvents are used in the process (e.g., F001/F002).
-
Generator Status: Ensure your lab does not exceed its accumulation limits (typically 55 gallons in a Satellite Accumulation Area).
Scientific Note: The "Cradle-to-Grave" responsibility means your liability ends only when the waste is chemically destroyed. Proper labeling and segregation are your primary defense against liability.
References
-
PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Organic Wastes. Technical Resource Document. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
